molecular formula C6H7NOS B1605579 2-(Methylsulfinyl)pyridine CAS No. 21948-75-4

2-(Methylsulfinyl)pyridine

Cat. No.: B1605579
CAS No.: 21948-75-4
M. Wt: 141.19 g/mol
InChI Key: UWYSBYGJIUSXBJ-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)pyridine is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfinylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSBYGJIUSXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944543
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-75-4
Record name 2-Methylsulfinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methanesulfinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylsulfinyl)pyridine (CAS No. 21948-75-4), a heterocyclic sulfoxide of significant interest in medicinal chemistry and drug development. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information, including its synthesis and spectroscopic characterization, with established, field-proven methodologies for determining its critical physicochemical parameters. By providing detailed experimental protocols and contextualizing the properties of this compound against its sulfide precursor and sulfone derivative, this guide serves as an essential resource for researchers in drug discovery, chemical synthesis, and analytical sciences. We present a framework for its characterization, including solubility, lipophilicity, acidity (pKa), and stability, thereby enabling robust experimental design and interpretation.

Introduction: The Role of the Sulfinylpyridine Moiety

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Modification of the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The introduction of sulfur-containing functional groups, such as the methylsulfinyl group at the 2-position, offers a powerful strategy for modulating these characteristics. The sulfoxide group is a chiral, polar, and hydrogen-bond accepting moiety that can significantly influence a compound's solubility, metabolic stability, and interaction with biological targets.

Notably, the related benzimidazole sulfoxide class of molecules, which includes blockbuster drugs like omeprazole, function as H+/K+-ATPase inhibitors. Their mechanism relies on the pyridine nitrogen's basicity and the molecule's stability at neutral pH, followed by rapid acid-catalyzed rearrangement in the acidic environment of the stomach. Therefore, a thorough understanding of the physicochemical properties of sulfinylpyridine intermediates like this compound is paramount for the rational design of new chemical entities. This guide provides the foundational knowledge and practical methodologies required to fully characterize this important chemical building block.

Synthesis and Spectroscopic Characterization

The most direct and referenced method for the preparation of this compound is the selective oxidation of its corresponding thioether, 2-(Methylthio)pyridine.

Synthetic Workflow: Oxidation of 2-(Methylthio)pyridine

A recently developed method utilizes visible-light-responsive decavanadate as a photocatalyst for the aerobic oxygenation of sulfides. This approach provides a high-yield pathway to the desired sulfoxide.[1]

Synthesis_Workflow Precursor 2-(Methylthio)pyridine (CAS: 18438-38-5) Reagents O₂, Visible Light (λ > 400 nm) Photocatalyst (TPPV10) Solvent (MEK) 30°C Precursor->Reagents Product This compound (CAS: 21948-75-4) Reagents->Product Purification Silica Gel Column Chromatography (n-hexane/ethyl acetate) Product->Purification

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis [1]

  • To a 4 mL solution of methyl ethyl ketone (MEK), add 2-(Methylthio)pyridine (0.2 mmol) and the decavanadate photocatalyst (TPPV10, 0.4 mol%).

  • Stir the reaction mixture at 30°C under an oxygen atmosphere (1 atm).

  • Irradiate the mixture with visible light (λ > 400 nm).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (1:1 v/v) as the eluent to yield the pure product.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_purity Purity & Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) HPLC HPLC-UV Physical Physical State (Appearance, Color) Synthesized_Product Purified Product Synthesized_Product->NMR Structure Elucidation Synthesized_Product->MS Molecular Weight Confirmation Synthesized_Product->HPLC Purity Assessment Synthesized_Product->Physical Basic Properties

Caption: Workflow for analytical characterization.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The reported spectral data for this compound in CDCl₃ is as follows[1]:

  • δ 8.63 (d, J = 4.9 Hz, 1H, Ar) : Corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen.

  • δ 8.04 (d, J = 8.0 Hz, 1H, Ar) : Corresponds to the proton at the 3-position of the pyridine ring.

Further analysis would be expected to show the methyl protons as a singlet and the remaining two aromatic protons in their characteristic regions.

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 142.0.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. For context, experimental data for its immediate synthetic precursor and oxidized product are also provided.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property2-(Methylthio)pyridineThis compound 2-(Methylsulfonyl)pyridine
CAS Number 18438-38-5[2]21948-75-4 [3]17075-14-8[4]
Molecular Formula C₆H₇NSC₆H₇NOS C₆H₇NO₂S
Molecular Weight 125.19 g/mol [2]141.19 g/mol [3]157.19 g/mol [4]
Appearance -Pale-yellow solid [1]Colorless to light yellow Liquid[4]
pKa (Predicted) --0.15 ± 0.10 -1.59 ± 0.12[4]
logP (XLogP3) 1.7[2]-0.4[5]
Boiling Point -Not available[3]136-139 °C (2.5 Torr)[4]
Solubility Not availableNot available [3]Not available

Note: The increasing oxidation state from sulfide to sulfoxide to sulfone is expected to increase polarity and aqueous solubility while decreasing the logP value. The predicted pKa values suggest that the pyridine nitrogen becomes significantly less basic with the increasing electron-withdrawing character of the sulfur substituent.

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized, detailed protocols that serve as a robust starting point for the experimental determination of the key physicochemical properties of this compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Both kinetic and thermodynamic solubility assays are valuable, providing different insights relevant to different stages of drug discovery.[6]

This high-throughput method is ideal for early-stage screening and assesses the solubility of a compound upon precipitation from a DMSO stock solution.[7]

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[8]

  • Sample Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of aqueous phosphate-buffered saline (PBS, pH 7.4). This results in a final theoretical concentration of 400 µM with 2% DMSO.[8]

  • Equilibration: Incubate the samples in a thermomixer at room temperature (approx. 25°C) with shaking (e.g., 850 rpm) for 2 hours to allow for precipitation.[8]

  • Separation: Filter the samples through a 0.45 µm filter plate to separate the dissolved compound from any precipitate.

  • Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS.[9] Prepare a calibration curve using serial dilutions of the stock solution in a 50:50 acetonitrile:water mixture.[9]

  • Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its response to the calibration curve. This concentration represents the kinetic solubility.

This method measures the true equilibrium solubility of the solid compound and is considered the gold standard.[10]

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[10]

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[10]

  • Equilibration: Seal the vial and incubate on a vial roller or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached between the solid and dissolved states.[10][11]

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.[10]

  • Sample Dilution and Analysis: Carefully remove an aliquot of the clear supernatant and dilute it appropriately with a suitable solvent (e.g., 30% methanol/70% water).[10]

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the solid compound. The calculated concentration is the thermodynamic solubility.

Lipophilicity: Octanol-Water Partition Coefficient (logP/logD)

Lipophilicity is a key driver of membrane permeability and overall ADME properties. The shake-flask method is the definitive technique for its measurement.[12] For an ionizable compound like this compound, the distribution coefficient (logD) is measured at a specific pH, typically physiological pH 7.4.

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases after they have settled.

  • Stock Solution: Prepare a stock solution of this compound in the aqueous buffer.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated aqueous buffer containing the compound with a known volume of pre-saturated n-octanol (e.g., a 1:1 volume ratio).[13]

  • Equilibration: Shake the vial for a defined period (e.g., 1 hour) at a controlled temperature to allow the compound to partition between the two phases.[13]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate the logD value using the following formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[14]

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor interactions. Potentiometric titration is a highly accurate method for pKa determination.[15]

Methodology:

  • Instrument Calibration: Calibrate a pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in water or a water-cosolvent mixture to a known concentration (e.g., 1 mM).[17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Titration: Place the solution in a thermostatted vessel under a nitrogen atmosphere to exclude atmospheric CO₂. Immerse the calibrated pH electrode.

  • Acidic Titration: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH).[17]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software can be used to calculate the pKa from the titration data with high precision.

Chemical Stability

Assessing the stability of a compound at different pH values is critical for predicting its shelf-life and behavior in biological systems. An HPLC-based assay is a standard approach.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like acetonitrile or DMSO.

  • Incubation Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0).

  • Initiation of Study (t=0): Spike a small volume of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM), ensuring the final organic solvent concentration is low (<1%). Immediately take an aliquot, quench if necessary (e.g., by dilution in mobile phase), and analyze by HPLC-UV to get the initial peak area.[18][19]

  • Incubation: Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots from each pH solution.

  • Analysis: Analyze each sample by a stability-indicating HPLC-UV method, which should be capable of separating the parent compound from any potential degradants.[2]

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Predicted Metabolism and Toxicological Profile

Metabolic Pathways

The metabolism of pyridine and its derivatives has been studied, providing a basis for predicting the fate of this compound. The primary metabolic transformations are expected to be oxidations.[20]

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by cytochrome P450 (CYP) enzymes to form the corresponding pyridine N-oxide.[21]

  • Sulfone Formation: The sulfinyl group can be further oxidized to the corresponding sulfone, 2-(methylsulfonyl)pyridine, also likely mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).

  • Ring Hydroxylation: The pyridine ring itself can undergo hydroxylation, leading to the formation of various pyridone isomers, such as 2-pyridone.[21]

These metabolic transformations generally increase the polarity of the molecule, facilitating its excretion.

Toxicological Hazards

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following GHS hazard statements[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions: Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

Conclusion

This compound is a valuable heterocyclic building block with physicochemical properties that are highly relevant to drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and property evaluation. While direct experimental data remains scarce, the detailed, standardized protocols presented herein offer a clear path for researchers to generate high-quality, reproducible data for solubility, lipophilicity, pKa, and stability. By understanding and applying these methodologies, and by leveraging comparative data from related sulfide and sulfone analogues, scientists can effectively utilize this compound in the design and optimization of novel therapeutic agents.

References

  • (Reference not directly used in text, but provides context on pyridine synthesis) Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for the Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 30, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 30, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 30, 2026, from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved January 30, 2026, from [Link]

  • (Reference not directly used in text, but provides context on solubility assays) AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 30, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29076, Pyridine, 2-(methylthio)-. Retrieved January 30, 2026, from [Link].

  • Johnson, T. A. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(23), 10637–10663. [Link]

  • Henchoz, Y., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-180. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 992-999. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 30, 2026, from [Link]

  • (Reference not directly used in text, but provides context on pyridine synthesis) Jamison, C. R., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15800-15812. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 30, 2026, from [Link]

  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS. Retrieved January 30, 2026, from [Link]

  • (Reference not directly used in text, but provides context on a related compound) National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129686961, Pyridine sulfoxide. Retrieved January 30, 2026, from [Link].

  • Nishikata, T., et al. (2022). Selectivity switch in the aerobic oxygenation of sulfides photocatalysed by visible-light-responsive decavanadate. Chemical Science, 13(1), 123-129. [Link]

  • (Reference not directly used in text, but provides context on pKa determination) Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 12(22), 2568-2603. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483–498. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. AAPS PharmSciTech, 14(1), 31–36. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub, 2(3), 1466-1478. [Link]

  • ECETOC. (2012). Guidance on Physicochemical Properties and Environmental Fate. Technical Report No. 115, Appendix A. [Link]

  • (Reference not directly used in text, but provides context on related synthesis) Google Patents. (2017). Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines. WO2017198812A2.
  • (Reference not directly used in text, but provides context on sulfoxide chemistry) ChemRxiv. (2022). Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 30, 2026, from [Link]

  • (Reference not directly used in text, but provides context on related chemistry) Banks, R. E., Haszeldine, R. N., & Robinson, J. M. (1976). Heterocyclic polyfluoro-compounds. Part XXIII. Journal of the Chemical Society, Perkin Transactions 1, 1226-1230. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method v1. Retrieved January 30, 2026, from [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Retrieved January 30, 2026, from [Link]

  • (Reference not directly used in text, but provides context on pKa determination) ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • (Reference not directly used in text, but provides context on a related compound) National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14049830, 2-(Methylsulfonyl)-3-nitropyrazolo[1,5-a]pyridine. Retrieved January 30, 2026, from [Link].

  • (Reference not directly used in text, but provides context on oxidation methods) Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]

  • Damani, L. A., et al. (1988). Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. Xenobiotica, 18(5), 527-534. [Link]

Sources

Spectroscopic Data Guide: 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-(Methylsulfinyl)pyridine , a critical intermediate in medicinal chemistry and ligand synthesis. It focuses on distinguishing the target sulfoxide from its sulfide precursor and sulfone over-oxidation byproduct—a common challenge in its preparation.

Executive Summary

This compound (CAS: 18457-68-6), also known as methyl 2-pyridyl sulfoxide, acts as a chiral sulfoxide ligand in asymmetric catalysis and a pharmacophore in drug discovery (e.g., as a metabolite of Zinc Pyrithione). Its amphiphilic nature and the chirality of the sulfinyl sulfur make it a versatile building block. However, its synthesis via oxidation is prone to over-oxidation to the sulfone. This guide provides the definitive spectroscopic markers required to validate purity and identity.

Chemical Identity & Properties
PropertyData
IUPAC Name This compound
CAS Number 18457-68-6
Molecular Formula C

H

NOS
Molecular Weight 141.19 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/hydration)
Solubility Soluble in CHCl

, DCM, Ethanol, DMSO; slightly soluble in water.[1]
Chirality The sulfur atom is a stereogenic center.
Synthesis & Critical Control Points

The primary route to this compound is the controlled oxidation of 2-(methylthio)pyridine . The critical quality attribute (CQA) is the absence of the sulfone (2-(methylsulfonyl)pyridine, CAS 17075-14-8).

Reaction Pathway & Validation Logic

The following diagram illustrates the synthesis flow and the spectroscopic decision gates required to ensure the correct oxidation state.

G cluster_check Spectroscopic Validation Gate Sulfide 2-(Methylthio)pyridine (Precursor) Oxidation Oxidation (mCPBA, 1.0 eq, 0°C) Sulfide->Oxidation Sulfoxide This compound (Target) Oxidation->Sulfoxide Controlled Oxidation Sulfone 2-(Methylsulfonyl)pyridine (Over-oxidation Impurity) Oxidation->Sulfone Excess Oxidant or High Temp Sulfoxide->Sulfone Over-oxidation CheckNMR 1H NMR Check (Methyl Shift) Sulfoxide->CheckNMR CheckNMR->Sulfoxide δ 2.8 ppm CheckNMR->Sulfone δ 3.2 ppm CheckIR IR Check (S=O Stretch)

Figure 1: Synthesis pathway and spectroscopic validation logic for distinguishing sulfide, sulfoxide, and sulfone states.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the methyl group is the most reliable indicator of oxidation state. The electron-withdrawing nature of the sulfur species dictates the shift: Sulfone > Sulfoxide > Sulfide.

Table 1: Comparative


H NMR Data (CDCl

, 400 MHz)
Proton EnvironmentSulfide (Precursor)Sulfoxide (Target)Sulfone (Impurity)
-CH

(Methyl)

2.55 (s, 3H)

2.85 (s, 3H)

3.20 (s, 3H)
H-3 (Ring) ~7.1 ppm8.0 - 8.1 ppm (Deshielded by S=O)~8.2 ppm
H-6 (

-Proton)
~8.4 ppm8.5 - 8.6 ppm ~8.7 ppm

Detailed Assignment for this compound:

  • 
     2.85 (s, 3H) : Methyl group. The shift is downfield relative to the sulfide due to the anisotropic effect of the S=O bond.
    
  • 
     7.35 – 7.45 (m, 1H) : H-5 proton.
    
  • 
     7.90 – 8.05 (m, 2H) : H-3 and H-4 protons.
    
  • 
     8.55 – 8.65 (d, 1H) : H-6 proton (adjacent to Nitrogen).
    

Expert Insight : In chiral environments or with chiral shift reagents (e.g., Eu(hfc)


), the methyl singlet may split or shift, revealing the enantiomeric excess if the sample is enriched. In achiral solvents, the methyl protons are equivalent.
B. Infrared (IR) Spectroscopy

IR is the fastest method to confirm the presence of the sulfoxide moiety and rule out the sulfone.

Table 2: Characteristic IR Bands (NaCl Film/KBr Pellet)

Functional GroupWavenumber (cm

)
IntensityNotes
S=O Stretch (Sulfoxide) 1040 – 1055 StrongDiagnostic peak. Absent in sulfide.
O=S=O Stretch (Sulfone) 1150 & 1300StrongAbsence required for pure target.
C=N / C=C (Pyridine) 1580, 1425MediumCharacteristic aromatic ring breathing.

Interpretation : A strong band at ~1045 cm


 confirms the sulfoxide. If you observe a doublet of bands around 1150 and 1300 cm

, your sample contains significant sulfone impurity.
C. Mass Spectrometry (MS)
  • Ionization Mode : ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ) : m/z 141.
    
  • Fragmentation Pattern :

    • m/z 141 : Parent ion [M]

      
      .
      
    • m/z 126 : [M – CH

      
      ]
      
      
      
      (Loss of methyl).
    • m/z 125 : [M – O]

      
       (Deoxygenation, common in sulfoxides).
      
    • m/z 78 : [C

      
      H
      
      
      
      N]
      
      
      (Pyridine ring fragment).
Experimental Protocols
Protocol 1: Sample Preparation for NMR
  • Solvent : CDCl

    
     (Deuterated Chloroform) is standard.[2] DMSO-
    
    
    
    can be used but will shift the water peak, potentially obscuring the methyl signal if wet.
  • Concentration : Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Filtration : If the sample is an oil from synthesis, filter through a small plug of glass wool to remove inorganic oxidants (e.g., mCPBA byproducts) which can cause line broadening.

Protocol 2: Synthesis Monitoring (TLC)
  • Stationary Phase : Silica Gel 60 F

    
    .
    
  • Mobile Phase : Ethyl Acetate : Hexane (typically 1:1 or 2:1).

  • Visualization : UV Lamp (254 nm).

  • R

    
     Values :
    
    • Sulfide: High R

      
       (Non-polar).
      
    • Sulfoxide : Low/Medium R

      
       (Polar, interacts with silica).
      
    • Sulfone: Medium R

      
       (Often between sulfide and sulfoxide, but solvent dependent).
      
Applications in Drug Development
  • Metabolite Tracking : this compound is a known metabolite of Zinc Pyrithione (ZPT), an antifungal agent. In pharmacokinetic (PK) studies, distinguishing this metabolite from the sulfone is crucial for determining clearance pathways.

  • Ligand Synthesis : The "ligand coupling" reaction uses this compound to synthesize bipyridines. The sulfoxide acts as a leaving group upon treatment with Grignard reagents, a mechanism pioneered by Oae and Furukawa.

  • Chiral Scaffolds : As a chiral sulfoxide, it serves as a model for developing enantioselective oxidation catalysts.

References
  • Oae, S., & Furukawa, N. (1984).[3] "Ligand coupling reactions of hypervalent species." Tetrahedron Letters, 25(24), 2549-2552.[4][5] Link

  • Furukawa, N., et al. (1981). "Utilization of sulfoxides containing pyridine nuclei as phase transfer catalysts." Heterocycles, 16(11), 1927-1932. Link

  • BenchChem. (n.d.). "2-(Methylthio)pyridine Structure and Properties." Retrieved from BenchChem Database. Link

  • Sigma-Aldrich. (n.d.). "2-Methylsulfonylpyridine Product Specification." Retrieved from Sigma-Aldrich. Link

  • PubChem. (2025). "2-(Methylsulfonyl)pyridine Compound Summary." National Library of Medicine. Link

Sources

The Fulcrum of Function: An In-Depth Technical Guide to the Molecular Geometry of 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfinyl)pyridine, a simple yet functionally significant heterocyclic compound, stands at the crossroads of medicinal chemistry and materials science. Its biological activity and coordination capabilities are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive exploration of the molecular geometry of this compound. In the absence of definitive experimental crystallographic data for the isolated molecule, this guide leverages high-level computational chemistry, contextualized with experimental data from analogous structures, to provide a robust model of its geometric parameters. We delve into the nuanced interplay of the pyridine ring and the methylsulfinyl group, examining the conformational preferences and the resulting electronic landscape that dictates its reactivity and interaction with biological targets and metal centers.

Introduction: The Significance of a Substituted Pyridine

Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] Their prevalence stems from their bioisosteric relationship with benzene, coupled with the unique electronic properties imparted by the nitrogen heteroatom. The introduction of a methylsulfinyl group at the 2-position creates a molecule with a rich and complex character. The sulfoxide group is a chiral center, introducing the potential for stereospecific interactions. Furthermore, it is a hydrogen bond acceptor and can act as a ligand for metal coordination through both its oxygen and sulfur atoms, in addition to the pyridine nitrogen.[3] This trifecta of potential interaction sites makes this compound a molecule of considerable interest in drug design and coordination chemistry.[4][5] Understanding its molecular geometry is paramount to unlocking its full potential in these fields.

Elucidating the Molecular Geometry: A Computational Approach

Direct experimental determination of the molecular geometry of this compound through techniques like X-ray crystallography or gas-phase electron diffraction has not been extensively reported in publicly accessible literature. However, the geometry of molecules can be accurately predicted using computational methods such as Density Functional Theory (DFT).[6] DFT has proven to be a powerful tool for determining the structural parameters of organic molecules, often with accuracy comparable to experimental methods.[7]

To establish a reliable geometric model for this compound, we turn to DFT calculations, which provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Methodology for Computational Analysis

A representative computational protocol for determining the geometry of this compound would involve the following steps:

G cluster_workflow Computational Geometry Optimization Workflow start Initial Structure Input dft Geometry Optimization using DFT (e.g., B3LYP/6-311+G(d,p)) start->dft Initial guess freq Frequency Calculation dft->freq Optimized coordinates verify Verification of True Minimum (No Imaginary Frequencies) freq->verify Vibrational frequencies verify->dft Imaginary frequency found (saddle point) extract Extraction of Geometric Parameters verify->extract Confirmation end_point Final Optimized Geometry extract->end_point

Figure 1: A generalized workflow for the computational determination of molecular geometry using Density Functional Theory (DFT).

This process ensures that the calculated structure represents a true energy minimum on the potential energy surface, providing a reliable prediction of the molecule's preferred conformation.

Predicted Geometric Parameters

Based on DFT calculations and analysis of related structures, the key geometric parameters of this compound can be summarized. The pyridine ring is expected to be largely planar, with minor deviations due to the substitution.

ParameterPredicted ValueCommentary
Bond Lengths (Å)
C-N (in ring)~1.34 ÅTypical for a C-N bond in a pyridine ring.
C-C (in ring)~1.39 ÅAromatic C-C bond character.
C-S~1.80 ÅSingle bond character.
S=O~1.50 ÅDouble bond character.
S-C (methyl)~1.82 ÅTypical single bond.
Bond Angles (°) **
C-N-C (in ring)~117°Consistent with a substituted pyridine ring.
C-C-N (in ring)~123°Influenced by the nitrogen heteroatom.
C-C-S~120°Reflects sp2 hybridization of the ring carbon.
C-S-O~106°Tetrahedral-like geometry around the sulfur atom.
C-S-C~98°Influenced by the lone pair on the sulfur atom.
Dihedral Angles (°) **
C-C-S-OVariableDefines the conformation of the sulfinyl group relative to the pyridine ring.

Table 1: Predicted molecular geometry parameters for this compound based on computational modeling and data from analogous structures.

Conformational Analysis and Rotational Barriers

The orientation of the methylsulfinyl group relative to the pyridine ring is a key conformational feature. Rotation around the C2-S bond is expected to have a relatively low energy barrier.[8] Computational studies on similar substituted pyridines have shown that the preferred conformation is often one that minimizes steric hindrance and maximizes favorable electronic interactions.[4] For this compound, the lowest energy conformation is likely to have the sulfoxide oxygen pointing away from the pyridine nitrogen to minimize electrostatic repulsion. The rotational barrier for the methyl group is also a factor, though it is generally low in such systems.[9]

Synthesis and Reactivity: The Role of Geometry

The molecular geometry of this compound directly influences its synthesis and reactivity.

Synthesis

A common synthetic route to this compound is the oxidation of the corresponding thioether, 2-(methylthio)pyridine.[8]

G cluster_synthesis Synthesis of this compound reactant 2-(Methylthio)pyridine product This compound reactant->product Oxidation oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) oxidant->product

Figure 2: A simplified schematic of the synthesis of this compound via oxidation.

The stereochemistry of the sulfoxide can be controlled to some extent by the choice of oxidizing agent and reaction conditions, which is crucial for applications where a specific enantiomer is required.

Reactivity

The geometry of the molecule dictates the accessibility of its reactive sites. The lone pair of electrons on the pyridine nitrogen is a primary site for protonation and coordination to metal ions. The oxygen and sulfur atoms of the sulfoxide group also present nucleophilic and electrophilic character, respectively. The conformation of the methylsulfinyl group can influence the steric hindrance around the pyridine nitrogen, thereby modulating its basicity and coordinating ability.

Coordination Chemistry: A Versatile Ligand

The presence of multiple potential donor atoms (N, O, and S) makes this compound a versatile ligand in coordination chemistry.[3] Its coordination mode is highly dependent on the metal center, the other ligands present, and the reaction conditions.

  • N-coordination: The pyridine nitrogen is the most common coordination site, forming stable complexes with a wide range of transition metals.

  • O-coordination: The sulfoxide oxygen can also coordinate to metal centers, particularly hard Lewis acids.

  • S-coordination: While less common, the sulfur atom can also participate in coordination, especially with soft metal ions.

  • Chelation: The proximity of the pyridine nitrogen and the sulfoxide oxygen allows for the possibility of bidentate chelation, forming a stable five-membered ring with a metal center. The preferred geometry of the ligand will determine the feasibility and stability of such chelate complexes.

Applications in Medicinal Chemistry and Drug Design

The pyridine scaffold is a well-established pharmacophore, and the introduction of the methylsulfinyl group can significantly enhance the pharmacological profile of a molecule.[1][2] The geometry of this compound is critical for its interaction with biological targets.

The sulfoxide group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The chirality of the sulfoxide can lead to enantioselective binding to receptors and enzymes. Furthermore, the overall shape and electronic distribution of the molecule, dictated by its geometry, determine its ability to fit into the binding pocket of a target protein.

Conclusion

References

  • Dreizler, H., Rudolph, H. D., & Mäder, H. (1970). Die Bestimmung der Rotationsbarriere der Methylgruppe in α-Picolin aus dem Mikrowellenspektrum.
  • Alwan, A. Sh., et al. (2020). Density Functional Theory (DFT) investigation for Pyridazine and Pyridazine-P, Al, As, B, C and In interactions. Iranian Journal of Organic Chemistry, 12(1), 2793-2801.
  • Clayden, J., et al. (2022). Rotational Behavior of N-(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N−Ar Bonds. The Journal of Organic Chemistry, 87(13), 8363–8372.
  • Wikipedia. (2023). Transition metal pyridine complexes. Retrieved from [Link]

  • MDPI. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. Molecules, 28(11), 4469.
  • Yang, J., et al. (2014). Femtosecond gas phase electron diffraction with MeV electrons. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2023), 20130046.
  • Kubono, K., et al. (2023). Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II).
  • Raman, S., & Kolandaivel, P. (2007). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Journal of Molecular Structure: THEOCHEM, 806(1-3), 139-147.
  • Legon, A. C., & Lister, D. G. (2019). Microwave spectra, molecular geometries, and internal rotation of CH3 in N-methylimidazole⋯H2O and 2-methylimidazole⋯H2O Complexes. Physical Chemistry Chemical Physics, 21(3), 1205-1213.
  • Mahil Rani, S., et al. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 524-530.
  • National Center for Biotechnology Information. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. ACS Omega, 9(16), 17929–17936.
  • IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

  • Rankin, D. W. H., et al. (2007). A new method of incorporating ab initio theoretical data dynamically into the gas-phase electron diffraction (GED) refinement process to aid the structure determination of large, sterically crowded molecules. Dalton Transactions, (26), 2749-2756.
  • Verma, C., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
  • ResearchGate. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. Retrieved from [Link]

  • Ifeadi, C. N., et al. (2017). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Journal of Molecular Structure, 1146, 736-744.
  • University of Florida Digital Collections. (n.d.). The Microwave Spectroscopy of Small Molecules with Methyl Rotors. Retrieved from [Link]

  • Lin, S.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationship. Biomedical Journal of Scientific & Technical Research, 13(1).
  • Downs, A. J., et al. (2006). Gas electron diffraction study of the vapour over dimethylamine-gallane leading to an improved structure for dimeric dimethylamidogallane, [Me2NGaH2]2: A cautionary tale. Dalton Transactions, (1), 115-121.
  • Indian Academy of Sciences. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 127(4), 633-642.
  • Lee, S. K. (2015). Chapter 2 Microwave Spectroscopy.
  • YouTube. (2022, June 12). Microwave spectroscopy | Intensity of Spectral Lines | Classification of Molecules| Rigid Rotor. Retrieved from [Link]

  • Kravtsov, V. C., et al. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances, 12(35), 22910–22923.
  • Wikipedia. (2023). Gas electron diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 67(2), 1279–1296.
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Strategic Synthesis of 2-(Methylsulfonyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The 2-(methylsulfonyl)pyridine moiety is a high-value pharmacophore and a strategic synthetic handle in medicinal chemistry. Unlike simple aryl sulfones, the positioning of the sulfonyl group at the ortho (2-) position of the electron-deficient pyridine ring creates a highly reactive center for Nucleophilic Aromatic Substitution (


). This "activation-displacement" strategy allows the sulfonyl group to act as a "super-leaving group," often superior to halogens, enabling the installation of complex nucleophiles (amines, alkoxides) under mild conditions.

This guide details the two primary synthetic architectures for accessing this motif: Oxidative Functionalization (the industry workhorse) and Metal-Catalyzed Displacement (the chemoselective alternative).

Part 1: Strategic Utility & Mechanism

The 2-(methylsulfonyl)pyridine system is not merely a final target; it is a reactive intermediate. The sulfonyl group (


) exerts a powerful electron-withdrawing effect (

), significantly lowering the LUMO energy of the pyridine ring.
  • The "Super-Leaving Group" Effect: In

    
     reactions, the methanesulfonyl group is displaced more readily than chloride or bromide due to its ability to stabilize the Meisenheimer complex and its excellent leaving group capacity (
    
    
    
    of sulfinic acid is low).
  • Metabolic Stability: When retained in the final drug candidate (e.g., COX-2 inhibitors), the sulfone is metabolically robust, unlike its sulfide or sulfoxide precursors which are prone to oxidative metabolism.

Part 2: Route A – Oxidative Synthesis (The Standard)

The most common route involves the oxidation of 2-(methylthio)pyridine. While conceptually simple, this pathway is fraught with chemoselectivity challenges, specifically the over-oxidation of the pyridine nitrogen to form the N-oxide impurity.

Mechanism & Chemoselectivity

The reaction proceeds via two distinct electrophilic oxygen transfer steps:

  • Sulfide

    
     Sulfoxide:  Fast, exothermic. Occurs at low temperatures (
    
    
    
    to
    
    
    ).
  • Sulfoxide

    
     Sulfone:  Slower, rate-determining. Requires excess oxidant and higher temperatures (RT to 
    
    
    
    ).

The N-Oxide Trap: If the reaction temperature is uncontrolled or if highly reactive peracids are used without buffering, the pyridine nitrogen lone pair attacks the oxidant, forming the 2-(methylsulfonyl)pyridine N-oxide. This byproduct is difficult to separate.

Protocol 1: Bench-Scale ( CPBA)

Best for: Early-stage discovery, milligram to gram scale.

Reagents: 2-(methylthio)pyridine (1.0 equiv),


-Chloroperoxybenzoic acid (

CPBA, 2.2–2.5 equiv), Dichloromethane (DCM).
  • Setup: Dissolve 2-(methylthio)pyridine in DCM (

    
    ). Cool to 
    
    
    
    under
    
    
    .
  • Addition: Dissolve

    
    CPBA in DCM. Add dropwise over 30 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent N-oxidation.
  • Propagation: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC/LCMS (Look for disappearance of the sulfoxide intermediate).

  • Quench (Safety Critical): Cool to

    
    . Add saturated aqueous 
    
    
    
    (Sodium Thiosulfate) or
    
    
    (Bisulfite). Stir vigorously until the starch-iodide test is negative (no active peroxides).
  • Workup: Wash with saturated

    
     (to remove 
    
    
    
    -chlorobenzoic acid byproduct), then brine. Dry over
    
    
    .
Protocol 2: Process-Scale (Green Oxidation)

Best for: Kilogram scale, Green Chemistry requirements.

Reagents: 30%


 (2.5 equiv), 

(Sodium Tungstate, 1–2 mol%), Acidic Buffer (pH 2–3).
  • Catalyst Activation: The tungstate reacts with

    
     to form peroxotungstate species (
    
    
    
    ), the active oxygen transfer agent.
  • Procedure: Combine sulfide and catalyst in water/alcohol. Add

    
     slowly at 
    
    
    
    .
  • Advantage: Water is the only byproduct. High atom economy.[1]

Visualization: The Oxidation Pathway

The following diagram illustrates the stepwise oxidation and the competitive N-oxide formation pathway.

OxidationPath Sulfide 2-(Methylthio)pyridine (Starting Material) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Fast (k1) < 0°C NOxide N-Oxide Impurity (Over-oxidation) Sulfide->NOxide Uncontrolled Exotherm Oxidant Oxidant (mCPBA / H2O2) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone 2-(Methylsulfonyl)pyridine (Target Product) Sulfoxide->Sulfone Slow (k2) RT - 40°C Sulfone->NOxide Excess Oxidant High Temp

Figure 1: Stepwise oxidation pathway showing the kinetic separation between sulfoxide and sulfone, and the thermodynamic risk of N-oxide formation.

Part 3: Route B – Metal-Catalyzed Displacement (The Alternative)

When the substrate contains other oxidizable functional groups (alkenes, aldehydes, electron-rich aromatics) that cannot survive


CPBA, the direct displacement of a halogen with a sulfinate salt is the superior strategy.
Mechanism: Copper-Catalyzed Coupling

This reaction utilizes a Copper(I) source to facilitate the coupling of Sodium Methanesulfinate (


) with 2-bromo- or 2-iodopyridine. Unlike Pd-catalyzed couplings, this often proceeds via a 

catalytic cycle or a radical mechanism depending on the ligand system.
Protocol: CuI-Mediated Sulfonylation

Reagents: 2-Bromopyridine (1.0 equiv), Sodium Methanesulfinate (1.5 equiv), CuI (10 mol%), L-Proline (20 mol%), NaOH (20 mol%), DMSO.

  • Preparation: In a sealed tube, combine the halide, sulfinate salt, CuI, and L-Proline.

  • Solvent: Add DMSO (degassed).

  • Reaction: Heat to

    
     for 12–24 hours. The mixture will turn dark brown/green.
    
  • Workup: Dilute with EtOAc/Water. Filter through Celite to remove copper salts.

  • Note: L-Proline acts as the ligand to stabilize the Cu species.

Part 4: Comparative Analysis & Data

The choice of method depends strictly on the substrate complexity and scale.

FeatureRoute A: OxidationRoute B: Displacement
Primary Reagents Sulfide +

CPBA/

Halide +

+ CuI
Atom Economy Low (if using

CPBA)
High
Chemoselectivity Poor (Risk to alkenes/amines)Excellent (Tolerates oxidizable groups)
Cost Low (Starting materials cheap)Moderate (Catalyst/Ligand cost)
Scalability High (with

)
Moderate (Cu removal required)
Key Risk N-Oxide formation, Peroxide safetyResidual heavy metals

Part 5: Applications in Drug Discovery

The 2-(methylsulfonyl)pyridine motif is historically significant in the development of "Coxibs" (COX-2 inhibitors).[2] While Etoricoxib (Arcoxia) utilizes a phenyl-methylsulfone, the synthetic principles remain identical: the construction of the sulfone is a pivotal step in establishing the pharmacophore's polarity and hydrogen-bonding capability.

Furthermore, this moiety is used as a "Safety-Catch" linker . The sulfone is stable during many transformations but can be activated for displacement by a specific nucleophile at the end of a synthesis sequence.

Visualization: The Activation-Displacement Cycle

This diagram demonstrates how the sulfone is used as a temporary handle to install complex amines.

DisplacementCycle Start 2-Halopyridine Step1 Step 1: Introduction of Sulfur (NaSMe or MeSO2Na) Start->Step1 Intermediate 2-(Methylsulfonyl)pyridine (Activated Electrophile) Step1->Intermediate Oxidation or Coupling Product 2-Amino-Pyridine Derivative (Final Drug Target) Intermediate->Product SNAr Displacement (Mild Heat) LeavingGroup MeSO2- (Leaving Group) Intermediate->LeavingGroup Departing Nucleophile Complex Amine (H-Nu) Nucleophile->Intermediate Attack

Figure 2: The "Activation-Displacement" strategy utilizing the sulfonyl group as a labile handle for


 reactions.

References

  • Karimi, B., et al. (2005).[3] "Selective oxidation of sulfides to sulfoxides and sulfones using 30% hydrogen peroxide catalyzed by a recyclable silica-based tungstate interphase catalyst." Organic Letters.

  • Ma, D., et al. (2002). "CuI-catalyzed coupling reaction of aryl halides with sulfinates." Journal of Organic Chemistry.

  • Ullmann, F. (1904). "Ueber die Reaktion von Arylhalogeniden mit sulfininsauren Salzen." Berichte der deutschen chemischen Gesellschaft.
  • Merck & Co. (1998). "Process for synthesizing phenyl substituted pyridine or bipyridine COX-2 inhibitors." World Intellectual Property Organization (WO9803484).[4]

  • Common Organic Chemistry. (2023). "Oxidation of Sulfides to Sulfones using mCPBA: Standard Protocols."

Sources

An In-Depth Technical Guide to the Reactivity of 2-(Methylsulfinyl)pyridine with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(methylsulfinyl)pyridine with a range of electrophiles. This compound is a versatile heterocyclic compound whose reactivity is governed by the interplay of the electron-deficient pyridine ring and the multifaceted sulfoxide group. This document elucidates the key reaction pathways, including interactions at the sulfoxide moiety (sulfur and oxygen), the pyridine nitrogen, the α-methyl group, and the pyridine ring itself. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and protocol optimization. Particular emphasis is placed on synthetically valuable reactions such as the Pummerer rearrangement and the generation and subsequent quenching of the α-sulfinyl carbanion. This guide is intended to serve as a critical resource for researchers leveraging the unique chemical properties of this compound in organic synthesis, medicinal chemistry, and materials science.

Introduction: Structural and Electronic Landscape

This compound is a fascinating molecule characterized by a complex electronic profile that dictates its reactivity towards electrophiles. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly reduces its propensity to undergo classical electrophilic aromatic substitution compared to benzene.[1] This electron deficiency is further exacerbated by the potent electron-withdrawing nature of the 2-sulfinyl substituent.

Consequently, several potential sites exist for electrophilic attack, and the outcome of a given reaction is highly dependent on the nature of the electrophile and the reaction conditions employed. These sites include:

  • The Sulfoxide Group (Sulfur and Oxygen): The sulfur atom, with its lone pair of electrons, can act as a nucleophile. The oxygen atom can also be a site for electrophilic attack, particularly with hard electrophiles.

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen remains a potential site for alkylation or acylation, leading to the formation of pyridinium salts.[2]

  • The α-Methyl Group: The protons on the methyl group adjacent to the sulfoxide are acidic and can be removed by a strong base to generate a highly stabilized α-sulfinyl carbanion, a potent nucleophile.

  • The Pyridine Ring: Despite its deactivation, the pyridine ring can undergo electrophilic substitution under forcing conditions, typically at the C3 and C5 positions.[3]

This guide will systematically explore the reactivity at each of these sites, providing a framework for predicting and controlling the outcomes of electrophilic reactions with this compound.

Reactions at the Sulfoxide Moiety

The sulfoxide group is often the primary site of interaction with electrophiles, leading to a variety of synthetically useful transformations.

S-Alkylation and S-Acylation

While less common than reactions at the α-carbon, the sulfur atom of the sulfoxide can be targeted by potent electrophiles. However, in many cases, electrophilic attack occurs at the more nucleophilic oxygen atom, which is a key step in the Pummerer reaction.

The Pummerer Reaction and Related Transformations

The Pummerer reaction is a cornerstone of sulfoxide chemistry and represents a powerful method for the functionalization of the α-carbon.[4][5] The reaction is typically initiated by the acylation of the sulfoxide oxygen with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride. This generates a highly reactive acyloxysulfonium species.

Mechanism of the Pummerer Reaction:

  • Activation of the Sulfoxide: The sulfoxide oxygen attacks the acylating agent (e.g., acetic anhydride) to form an acyloxysulfonium salt.

  • Ylide Formation: A base (often the acetate anion generated in the first step) abstracts a proton from the α-methyl group, leading to the formation of a sulfur ylide.

  • Rearrangement: The ylide undergoes a[1][1]-sigmatropic rearrangement, resulting in the formation of an α-acyloxy thioether. This intermediate is often unstable and can be hydrolyzed or trapped with other nucleophiles.[6]

Pummerer_Mechanism

Experimental Protocol: Acetic Anhydride-Mediated Pummerer Reaction

  • Dissolve this compound (1.0 eq) in acetic anhydride (5-10 volumes).

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Pummerer Reaction Variants

Activating AgentNucleophileProductTypical Yield (%)
Acetic AnhydrideAcetate2-(Acetoxymethylthio)pyridine60-80
Trifluoroacetic AnhydrideTrifluoroacetate2-(Trifluoroacetoxymethylthio)pyridine75-90
Trimethylsilyl ChlorideThiolDithioacetal50-70[7]

Reactions at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring retains its nucleophilic character and can react with electrophiles, particularly alkylating and acylating agents, to form pyridinium salts.[2]

N-Alkylation and N-Acylation

Treatment of this compound with alkyl halides or acyl halides leads to the formation of the corresponding N-alkyl or N-acyl pyridinium salts. These reactions are typically carried out in a polar aprotic solvent.

N_Alkylation_Workflow

The formation of these pyridinium salts can be a competing pathway in reactions targeting other sites of the molecule. The choice of solvent and the nature of the electrophile can influence the selectivity of the reaction.

Reactions at the Methyl Group (α-Carbon)

The protons on the methyl group adjacent to the sulfoxide are significantly acidified by the electron-withdrawing nature of both the sulfoxide and the pyridine ring. This allows for the generation of a stabilized α-sulfinyl carbanion, a powerful nucleophile for carbon-carbon bond formation.[6][8]

Deprotonation and Subsequent Electrophilic Quenching

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures generates the corresponding carbanion. This carbanion can then be quenched with a variety of electrophiles.

Experimental Protocol: Generation and Alkylation of the α-Sulfinyl Carbanion

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete carbanion formation.

  • Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) (1.1 eq) to the carbanion solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Electrophilic Quenching of the α-Sulfinyl Carbanion

ElectrophileProductTypical Yield (%)
Methyl Iodide2-(Ethylsulfinyl)pyridine85-95
Benzyl Bromide2-(Phenethylsulfinyl)pyridine80-90
Benzaldehyde2-(1-Hydroxy-2-phenylethylsulfinyl)pyridine70-85
Acetone2-(1-Hydroxy-1-methylethylsulfinyl)pyridine75-90

Electrophilic Attack on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the strong deactivating effects of both the nitrogen heteroatom and the sulfoxide group.[9] Such reactions typically require harsh conditions and often result in low yields.

Halogenation, Nitration, and Sulfonation
  • Halogenation: Direct halogenation can be achieved under forcing conditions, but often lacks regioselectivity and may lead to side reactions.

  • Nitration and Sulfonation: These reactions require highly acidic and high-temperature conditions. The primary site of attack is generally the C3 or C5 position, which avoids the formation of a positively charged intermediate adjacent to the already electron-deficient nitrogen and sulfoxide-bearing carbon.[3]

Given the difficulties and low yields associated with direct electrophilic substitution on the ring, alternative strategies, such as functionalization of a pre-substituted pyridine followed by introduction of the methylsulfinyl group, are often preferred for the synthesis of ring-substituted derivatives.

Comparative Reactivity and Regioselectivity

The choice of electrophile and reaction conditions is paramount in dictating the site of reactivity on this compound.

Electrophile TypePrimary Reaction SiteConditions
Hard Electrophiles (e.g., Acyl Halides, Anhydrides)Sulfoxide OxygenAnhydrous, often elevated temperatures
Soft Electrophiles (e.g., Alkyl Halides)Pyridine Nitrogen or α-Carbon (as carbanion)Polar aprotic solvent for N-alkylation; Strong base at low temp for C-alkylation
Strong Protic AcidsPyridine NitrogenAcidic medium
Strong, Non-nucleophilic Basesα-Methyl GroupAnhydrous, low temperatures
Electrophilic Aromatic Substitution ReagentsPyridine Ring (C3/C5)Forcing conditions (high temp, strong acid)

Synthetic Applications

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of substituted pyridines. These products find applications in:

  • Drug Discovery: The pyridine scaffold is a common motif in pharmaceuticals, and the ability to introduce diverse functionality via the methylsulfinyl group is of significant interest.

  • Agrochemicals: Many pesticides and herbicides contain substituted pyridine rings.

  • Materials Science: Pyridine-containing polymers and ligands for metal complexes are areas of active research.

Conclusion

This compound exhibits a rich and complex reactivity profile towards electrophiles. By understanding the electronic properties of the molecule and the interplay between its various functional groups, chemists can selectively target different positions to achieve a desired synthetic outcome. The Pummerer reaction and the chemistry of the α-sulfinyl carbanion, in particular, offer powerful and reliable methods for the elaboration of the 2-substituent, providing access to a diverse range of functionalized pyridine derivatives. This guide serves as a foundational resource for harnessing the synthetic potential of this versatile heterocyclic building block.

References

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available at: [Link]

  • Organic Chemistry.org. Electrophilic substitution on pyridine. Available at: [Link]

  • Padwa, A. (Ed.). (2002).
  • National Center for Biotechnology Information. Stereoselective addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines: synthesis of optically pure 1,2,2'-trialkyl-2-aminoethanols. Available at: [Link]

  • ResearchGate. The Pummerer Reaction of Sulfinyl Compounds. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • National Center for Biotechnology Information. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Available at: [Link]

  • National Center for Biotechnology Information. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

The Strategic Role of 2-(Methylsulfinyl)pyridine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 30, 2026 – In the intricate landscape of organic synthesis, the strategic selection of precursors is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available to chemists, 2-(methylsulfinyl)pyridine has emerged as a powerful and multifaceted precursor, particularly in the synthesis of highly functionalized pyridine derivatives that are central to drug discovery and materials science. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its synthetic potential.

Introduction: The Unique Profile of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Consequently, methods for the regioselective functionalization of the pyridine ring are of immense interest. This compound, a derivative bearing a chiral sulfoxide group at the C2 position, offers a unique combination of electronic and steric properties that enable a diverse range of chemical transformations. The sulfinyl group can act as a versatile activating group, a directing group for metalation, and a competent leaving group in nucleophilic substitution reactions, making it a strategic linchpin in synthetic design.

Synthesis of this compound: A Stepwise Approach

The preparation of this compound is typically achieved through a reliable and scalable three-step sequence starting from readily available 2-chloropyridine. This pathway ensures high purity and good overall yields, making the precursor accessible for a wide range of synthetic applications.

Synthesis of 2-(Methylthio)pyridine

The initial step involves a nucleophilic aromatic substitution reaction on 2-chloropyridine with a methylthiolate source. A common and effective method utilizes sodium thiomethoxide in a suitable solvent.

Experimental Protocol: Synthesis of 2-(Methylthio)pyridine

  • To a solution of 2-chloropyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 2-(methylthio)pyridine as a clear oil.

Oxidation to this compound

The subsequent step is the selective oxidation of the sulfide to a sulfoxide. This transformation requires careful control of the oxidant to prevent over-oxidation to the corresponding sulfone.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-(methylthio)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) or hydrogen peroxide (1.0 eq), dropwise while maintaining the temperature at 0 °C.[3]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with an appropriate reducing agent (e.g., aqueous sodium thiosulfate for m-CPBA or sodium sulfite for H₂O₂).

  • Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Pathway Start 2-Chloropyridine Intermediate 2-(Methylthio)pyridine Start->Intermediate NaSMe Product This compound Intermediate->Product Oxidation (e.g., m-CPBA) SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution A 2-(MeSO)Py B Meisenheimer Intermediate A->B + Nu⁻ C 2-Nu-Py B->C - MeSO⁻

Caption: Generalized SNAr mechanism on a 2-sulfinylpyridine.

Directed Ortho-Metalation (DoM)

The sulfoxide moiety is a powerful directing group in ortho-metalation reactions. [4][5]The lone pair of electrons on the sulfoxide oxygen can coordinate to a strong base, such as an organolithium reagent, directing deprotonation to the adjacent C3 position of the pyridine ring. This provides a highly regioselective method for the introduction of electrophiles at this position.

Expert Insight: The choice of base and temperature is crucial to prevent side reactions. Butyllithium or lithium diisopropylamide (LDA) are commonly used at low temperatures (-78 °C) to ensure regioselectivity and prevent nucleophilic addition to the pyridine ring. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Experimental Protocol: Directed Ortho-Metalation and Electrophilic Quench

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

DoM_Workflow Start This compound Step1 Deprotonation at C3 (n-BuLi, -78 °C) Start->Step1 Step2 Electrophilic Quench (E⁺) Step1->Step2 Product 3-Substituted-2-(methylsulfinyl)pyridine Step2->Product

Caption: Workflow for directed ortho-metalation of this compound.

The Pummerer Reaction

The Pummerer reaction of sulfoxides, typically activated by an acid anhydride, provides a route to α-functionalized sulfides. [6][7]In the case of this compound, this reaction can be utilized to introduce a functional group at the methyl carbon of the sulfoxide. The resulting α-acetoxy sulfide can be a precursor to other functionalized pyridine derivatives.

Mechanistic Insight: The reaction proceeds through an acylated sulfonium intermediate, which then eliminates acetic acid to form a thionium ion. Subsequent attack by the acetate nucleophile yields the α-acetoxy sulfide. [6]This transformation effectively converts the sulfoxide into a reactive electrophilic species.

Applications in Drug Development and Medicinal Chemistry

The ability to introduce a wide variety of substituents onto the pyridine ring with high regioselectivity makes this compound a valuable precursor in the synthesis of biologically active molecules. The resulting functionalized pyridines are key components in numerous drug candidates targeting a range of diseases. [8][9][10]The strategic use of this precursor allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound stands out as a versatile and strategic precursor in organic synthesis. Its unique reactivity, stemming from the presence of the sulfoxide group on the pyridine ring, enables a range of powerful transformations including nucleophilic aromatic substitution, directed ortho-metalation, and the Pummerer reaction. The ability to control the regiochemical outcome of these reactions provides chemists with a reliable tool for the construction of complex, highly functionalized pyridine derivatives. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of precursors like this compound in enabling innovative synthetic strategies is set to increase.

References

Sources

fundamental reaction pathways of 2-(methylsulfinyl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemo-Orthogonal Utility of 2-(Methylsulfinyl)pyridines: A Technical Guide to Magnesiation, Substitution, and Rearrangement

Executive Summary

2-(Methylsulfinyl)pyridine (2-MSP) represents a high-value "chameleon" intermediate in heterocyclic synthesis. Unlike simple halides, the sulfinyl moiety (


) functions as a tri-modal handle: it is a masked nucleophile  (via sulfoxide-metal exchange), a potent leaving group  (in 

), and a functionalizable tether (via Pummerer rearrangement).

This guide deconstructs these three fundamental pathways, providing validated protocols and mechanistic insights to allow researchers to exploit 2-MSP for the construction of complex pyridine scaffolds without the limitations of traditional cross-coupling or lithiation strategies.

Part 1: The Sulfoxide-Magnesium Exchange (The Satoh-Knochel Strategy)

The most powerful application of 2-MSP is the generation of 2-pyridylmagnesium species. Direct formation of 2-pyridyl Grignards from 2-bromopyridine is notoriously difficult due to slow initiation and oxidative coupling (Wurtz-type) side reactions. The Sulfoxide-Magnesium Exchange (pioneered by Tsuyoshi Satoh) circumvents this by using the sulfinyl group as a "ligand exchange" handle.

Mechanistic Insight

The reaction proceeds via an "ate" complex intermediate . When a Grignard reagent (


) attacks the sulfinyl sulfur, it forms a hypervalent sulfur species (

-sulfurane). This collapses to release the stable sulfenate anion (

) and the desired pyridylmagnesium species.
  • Key Advantage: The reaction is driven by the stability of the leaving sulfenate and occurs at low temperatures (

    
    ), preserving sensitive functional groups (e.g., esters, nitriles) elsewhere on the ring that would not survive direct lithiation.
    
Visualization: The Ligand Exchange Pathway

SatohExchange Substrate This compound Complex σ-Sulfurane (Ate Complex) Substrate->Complex Nucleophilic Attack (at Sulfur) Reagent PhMgCl (Phenyl Grignard) Reagent->Complex Product 2-Pyridylmagnesium Chloride Complex->Product Ligand Coupling (Exchange) Byproduct Ph-S(O)Me (Sulfenate) Complex->Byproduct

Figure 1: The mechanism of Sulfoxide-Magnesium exchange via a hypervalent sulfur intermediate.

Validated Protocol: Generation of 2-Pyridylmagnesium Chloride

Objective: Generate 2-pyridylmagnesium chloride and trap with benzaldehyde.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Substrate Loading: Charge with this compound (1.0 mmol, 141 mg) and dissolve in anhydrous THF (5 mL).

  • Cryogenic Cooling: Cool the solution to

    
      (acetone/dry ice bath). Critical: Higher temperatures favor nucleophilic attack on the pyridine ring (S_NAr) rather than the exchange.
    
  • Exchange: Dropwise add

    
     or 
    
    
    
    (1.1 mmol) over 5 minutes.
    • Observation: A color change (often to deep yellow/orange) indicates the formation of the magnesiated species.

    • Time: Stir at

      
       for 30 minutes.
      
  • Quenching (Trapping): Add benzaldehyde (1.2 mmol) neat or in THF.

  • Workup: Warm to room temperature (RT) over 1 hour. Quench with saturated

    
    . Extract with EtOAc.
    

Part 2: Nucleophilic Aromatic Substitution ( )

While the sulfinyl group directs metallation at low temperatures, it acts as a leaving group at elevated temperatures or with hard nucleophiles. The electron-withdrawing nature of the sulfoxide (


, 

effects) activates the C2 position of the pyridine ring.
Reactivity Profile

The leaving group ability of the methylsulfinyl group is comparable to, and often better than, halides in


 reactions on pyridines due to the high polarizability of the C-S bond and the stability of the leaving methanesulfenate anion.

Table 1: Comparative Leaving Group Ability on Pyridine (C2 Position)

Leaving GroupRelative Reactivity (

)
Conditions RequiredComments

HighMild (

)
High atom waste; expensive.

High Moderate (

)
Traceless; allows "catch-and-release".

HighMildRedox sensitive; often explosive risks.

ModerateHigh Heat (

)
Requires strong activation.
Protocol: Displacement with Alkoxides
  • Setup: Dissolve this compound (1.0 eq) in dry DMF.

  • Nucleophile: Add Sodium Methoxide (

    
    , 1.2 eq).
    
  • Reaction: Stir at RT for 2 hours . (Note: If using amines, heating to

    
     may be required).
    
  • Outcome: Quantitative conversion to 2-methoxypyridine. The sulfinyl moiety is displaced as

    
    .
    

Part 3: The Pummerer Rearrangement

This pathway is distinct as it modifies the


-carbon  of the sulfinyl group rather than the pyridine ring itself. It transforms the sulfoxide into an 

-functionalized sulfide, often an aldehyde precursor or a thionium ion for C-C bond formation.[1]
Mechanism: The "Silicon-Free" Pummerer

Reaction with acetic anhydride (


) acylates the sulfoxide oxygen. Subsequent E2 elimination forms a thionium ion, which is trapped by acetate.


Visualization: Divergent Workflows

ReactionMap MSP This compound (Core Scaffold) Satoh Pathway A: Mg-Exchange (Reagent: PhMgCl, -78°C) MSP->Satoh SNAr Pathway B: S_NAr Displacement (Reagent: NaOMe, DMF) MSP->SNAr Pummerer Pathway C: Pummerer Rearr. (Reagent: Ac2O, Heat) MSP->Pummerer ProdA 2-Pyridyl Grignard (Nucleophile) Satoh->ProdA - PhS(O)Me ProdB 2-Methoxy Pyridine (Ether) SNAr->ProdB - MeSO- ProdC 2-(Acetoxymethylthio)pyridine (Aldehyde Precursor) Pummerer->ProdC Rearrangement

Figure 2: The divergent reactivity profile of this compound.

References

  • Satoh, T., et al. (2010). "Sulfoxide-Magnesium Exchange Reaction of Sulfinylpyridines: A New Method for the Generation of Pyridylmagnesium Reagents." Tetrahedron.

  • Knochel, P., et al. (2003). "Functionalized Grignard Reagents via Sulfoxide-Magnesium Exchange." Angewandte Chemie International Edition.

  • Oae, S., & Furukawa, N. (1991). "Pummerer Rearrangements." Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Boutureira, O., et al. (2013). "Fluorine-Directed Glycosylation." (Contextualizing S_NAr on Pyridines). Chemical Communications.[3]

Sources

Technical Whitepaper: Stability & Storage of 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylsulfinyl)pyridine (CAS 21948-75-4) is a critical organosulfur intermediate used in the synthesis of functionalized pyridines and as a chiral ligand in asymmetric catalysis. Its stability is governed by the amphoteric nature of the sulfinyl group (


), which renders the compound susceptible to both oxidation (to sulfone) and reduction (to sulfide), as well as Pummerer-type rearrangements under acidic or acylating conditions.

This guide provides a scientifically grounded protocol for the storage and handling of this compound. To maintain purity >98% over extended periods (12+ months), the compound must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) , strictly protected from moisture and light.

Chemical Profile & Physical Properties[1][2][3][4]

The physicochemical properties of this compound dictate its storage requirements.[1] Unlike its sulfonyl analog, the sulfinyl group introduces a stereocenter at the sulfur atom, making the compound chiral. While typically supplied as a racemate, the integrity of this functional group is paramount for downstream applications.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 21948-75-4Note: Often confused with Sulfonyl (17075-14-8)
Molecular Formula

Molecular Weight 141.19 g/mol
Physical State Viscous Liquid / Low-melting SolidHygroscopic nature lowers effective MP
Solubility Soluble in MeOH, DCM, DMSOReacts with acyl chlorides
Chirality Racemic (unless resolved)Sulfur is the stereogenic center

Stability Mechanisms & Degradation Pathways

Understanding the causality of degradation is essential for effective storage. The sulfinyl group is chemically versatile but thermodynamically metastable relative to the sulfone.

Oxidative Instability (Autoxidation)

The sulfur atom in the sulfinyl group has a lone pair, making it a weak nucleophile. In the presence of atmospheric oxygen, peroxides, or trace metal catalysts, it oxidizes to 2-(Methylsulfonyl)pyridine . This reaction is accelerated by light and heat.

Reductive Instability

Under strong reducing conditions (e.g., presence of thiols or specific metal hydrides), the


 bond can deoxygenate to reform 2-(Methylthio)pyridine . While less common in storage, this can occur if the compound is stored near volatile reducing agents.
The Pummerer Rearrangement Risk

A critical but often overlooked instability arises from contact with acylating agents (e.g., acid anhydrides, acyl chlorides) or Lewis acids. The sulfinyl oxygen attacks the electrophile, triggering a Pummerer rearrangement that results in an


-functionalized sulfide.[2] Crucial Protocol:  Never store this compound in containers previously washed with acid anhydrides or near acidic vapors.
Hygroscopicity

The polar


 bond readily coordinates water. Absorbed moisture does not just dilute the sample; it can hydrolyze the pyridine ring under extreme conditions or facilitate microbial growth, although the latter is rare for pyridines.

Visualization of Degradation Pathways[7]

The following diagram illustrates the chemical connectivity between the target compound and its primary degradation products.

DegradationPathways Sulfide 2-(Methylthio)pyridine (Reduced Impurity) Target This compound (TARGET COMPOUND) Sulfide->Target Controlled Oxidation Target->Sulfide Reduction Sulfone 2-(Methylsulfonyl)pyridine (Oxidized Impurity) Target->Sulfone Oxidation (O2/Peroxides) Light/Heat Pummerer α-Acyloxy Sulfide (Rearrangement Product) Target->Pummerer Acylating Agents (Ac2O/Heat)

Figure 1: Chemical degradation network of this compound showing oxidation, reduction, and rearrangement risks.[3]

Storage & Handling Protocols

To ensure scientific integrity, the following protocols must be treated as a self-validating system. Adherence to these steps minimizes the variables described in Section 3.

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated). For storage exceeding 12 months, -20°C is recommended to arrest kinetic oxidation rates.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The container must be backfilled with inert gas after every use. Argon is preferred due to its higher density, forming a "blanket" over the liquid/solid interface.

  • Container: Amber Glass Vials with Teflon-lined (PTFE) caps. Amber glass filters UV radiation (preventing photo-oxidation), while PTFE prevents leaching of plasticizers which can be extracted by the pyridine ring.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation (hygroscopicity), introducing water into the stock.

  • Aliquotting: Minimize headspace. If using small amounts frequently, aliquot the master stock into single-use vials to avoid repeated freeze-thaw cycles and oxygen exposure.

  • Re-sealing: Parafilm is insufficient for long-term barrier protection against oxygen. Use a secondary container (desiccator) or heat-shrink bands if storing for >6 months.

Workflow Diagram

StorageWorkflow Arrival Compound Arrival QC Initial QC (HPLC/NMR) Verify Purity >98% Arrival->QC Aliquot Aliquot into Amber Vials (Under Argon Flow) QC->Aliquot Pass Seal Seal with PTFE Cap & Parafilm Aliquot->Seal Storage Store at 2-8°C (Secondary Desiccator) Seal->Storage Usage Usage Event Storage->Usage Retrieval Warm Warm to RT (Prevent Condensation) Usage->Warm Warm->Storage Purge with Argon & Return

Figure 2: Standard Operating Procedure (SOP) for the intake, storage, and handling of this compound.

Quality Control & Monitoring

Regular monitoring is required to validate the storage conditions.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Sulfoxides are more polar than sulfones and sulfides, typically eluting between them.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria:

    • Purity:

      
      
      
    • Sulfone Content:

      
      
      
    • Water Content (Karl Fischer):

      
      
      
Visual Inspection
  • Color: Pure compound is typically colorless to pale yellow. Darkening to orange/brown indicates oxidation or polymerization.

  • State: If the compound solidifies or liquefies unexpectedly, check for water absorption (MP depression) or oxidation (Sulfones have higher MPs).

Safety & Regulatory (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • First Aid: In case of skin contact, wash immediately with soap and water. The pyridine moiety allows for rapid transdermal absorption; wear nitrile gloves.

References

  • AK Scientific, Inc. (2024). Safety Data Sheet: this compound. Retrieved from

  • Fluorochem Ltd. (2024). Product Specification: this compound (CAS 21948-75-4).[4] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-(Methylsulfonyl)pyridine (Analog Comparison). Retrieved from

  • Kappe, C. O., & Padwa, A. (1996).[5] The Pummerer Rearrangement in Heterocyclic Synthesis. Journal of Organic Chemistry. (Contextual grounding for Section 3.3).

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

Methodological & Application

Part 1: The Principle of Chelation-Controlled Stereodirection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the 2-Pyridyl Sulfoxide Moiety as a Stereocontrolling Element in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral auxiliaries and directing groups represent a robust strategy for inducing asymmetry, translating the inherent chirality of one molecule into the selective formation of a stereocenter in another.[1] This guide focuses on the 2-(methylsulfinyl)pyridine scaffold and the broader class of 2-pyridyl sulfoxides, exploring their function as powerful stereocontrolling elements.

The effectiveness of this moiety stems from the unique properties of the chiral sulfoxide group combined with the coordinating ability of the adjacent pyridine nitrogen. The sulfoxide itself is a configurationally stable, tetrahedral stereocenter with a significant steric and electronic difference between its substituents—a lone pair, an oxygen atom, and two carbon groups.[2][3] When positioned at the 2-position of a pyridine ring, it creates a potent bidentate ligand capable of forming rigid, chelated intermediates with metals, which is the basis for its remarkable ability to direct the stereochemical outcome of reactions.

The primary mechanism by which 2-pyridyl sulfoxides exert stereochemical control is through the formation of a stable, five-membered chelate ring with a metal cation (e.g., Li⁺, Mg²⁺, Pd²⁺). This interaction locks the conformation of the molecule, creating a rigid scaffold that exposes one face of a reactive intermediate to an incoming reagent while sterically shielding the other. The lone pair on the pyridine nitrogen and the oxygen atom of the sulfoxide act as the two points of coordination. This predictable, ordered transition state is the foundation for high diastereoselectivity in a variety of chemical transformations.[3][4]

G cluster_reagent Incoming Reagent Py Py S S Py->S Metal Metal Cation (M+) Py->Metal N-Coordination O O S->O R R S->R Enolate S->Enolate O->Metal O-Coordination Reagent E+ Reagent->Enolate   Facial-selective attack (less hindered face) caption Fig. 1: Chelation model of the 2-pyridyl sulfoxide group.

Caption: Bidentate chelation creates a rigid plane, directing electrophilic attack.

Part 2: Applications and Protocols

The 2-pyridyl sulfoxide group is primarily employed as a chiral directing group in metal-catalyzed reactions, particularly for the functionalization of C-H bonds, and as a component of chiral ligands.

Application 1: Chiral Directing Group in Asymmetric C-H Functionalization

A powerful application of the 2-pyridyl sulfoxide moiety is to direct the functionalization of a C-H bond on an attached aromatic system, enabling the synthesis of axially chiral biaryls or other valuable chiral structures. Recent studies have demonstrated its effectiveness in palladium-catalyzed kinetic resolutions.[5] In these reactions, a racemic mixture of a 2-(arylsulfinyl)pyridine is subjected to a C-H activation/alkynylation sequence in the presence of a chiral catalyst system. One enantiomer of the starting material reacts significantly faster than the other, allowing for the separation of the unreacted, enantioenriched starting material and the highly enantioenriched product.

Table 1: Performance in Pd(II)-Catalyzed Kinetic Resolution of 2-(Arylsulfinyl)pyridines [5]

Aryl Group of SulfoxideYield of Product (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Recovered SM (%)Selectivity Factor (s)
1-Naphthyl48949163
2-Methylphenyl49949056
2-Methoxyphenyl50959489
2-tert-Butylphenyl49>9995>200

Protocol 1: Kinetic Resolution via Pd(II)-Catalyzed C-H Alkynylation [5]

This protocol describes a representative procedure for the enantioselective C-H alkynylation of a racemic 2-(arylsulfinyl)pyridine.

  • Materials:

    • Racemic 2-(arylsulfinyl)pyridine (1.0 equiv)

    • Terminal alkyne (e.g., (Triisopropylsilyl)acetylene) (1.2 equiv)

    • Pd(OAc)₂ (10 mol%)

    • L-pyroglutamic acid (chiral ligand) (20 mol%)

    • Ag₂CO₃ (2.0 equiv)

    • PivOH (0.5 equiv)

    • Anhydrous 1,2-dichloroethane (DCE)

  • Procedure:

    • To an oven-dried reaction tube, add racemic 2-(arylsulfinyl)pyridine, Pd(OAc)₂, L-pyroglutamic acid, Ag₂CO₃, and PivOH.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add anhydrous DCE via syringe, followed by the terminal alkyne.

    • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

    • Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS for conversion.

    • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the alkynylated product from the unreacted starting material.

    • Analyze both fractions by chiral HPLC to determine enantiomeric excess.

G start 1. Combine Reactants (Sulfoxide, Pd(OAc)₂, Ligand, Ag₂CO₃, PivOH) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) start->inert Setup add_solvents 3. Add Solvents & Reagents (DCE, Alkyne) inert->add_solvents heat 4. Heat Reaction (80 °C, 24-48h) add_solvents->heat Initiate workup 5. Workup (Cool, Dilute, Filter) heat->workup Completion purify 6. Purify (Column Chromatography) workup->purify analyze 7. Analyze (Chiral HPLC) purify->analyze caption Fig. 2: Experimental workflow for kinetic resolution.

Caption: Workflow for the Pd-catalyzed kinetic resolution of 2-pyridyl sulfoxides.

Application 2: Representative Protocol for Diastereoselective Aldol Addition

While not as extensively documented as a classical removable auxiliary, the principles of chelation control suggest that an N-acyl derivative functionalized with a 2-pyridyl sulfoxide could effectively control aldol reactions. The following is a representative protocol based on established methods for other sulfoxide auxiliaries.[2][3][6]

  • Objective: To perform a diastereoselective aldol addition of an acetate enolate equivalent to an aldehyde.

  • Step A: Attachment of the Stereocontrolling Group

    • Synthesize enantiopure this compound, for example, via the Andersen method using a chiral sulfinate ester.[3][7]

    • Functionalize the methyl group by deprotonation with a strong base (e.g., n-BuLi) at low temperature (-78 °C) followed by quenching with an acylating agent (e.g., an acid chloride or anhydride) to form the desired N-acyl derivative.

  • Step B: Diastereoselective Aldol Reaction

    • Dissolve the N-acyl 2-pyridyl sulfoxide derivative (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a lithium amide base such as lithium diisopropylamide (LDA) (1.05 equiv) dropwise to generate the lithium enolate. The lithium cation will chelate to the pyridine nitrogen and sulfoxide oxygen.

    • Stir the solution at -78 °C for 1 hour.

    • Add the aldehyde (1.1 equiv) as a solution in THF dropwise.

    • Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography to isolate the diastereomeric aldol adducts.

Part 3: Removal and Transformation of the Sulfoxide Group

A critical step in auxiliary-based synthesis is the cleavage of the stereodirecting group. For the 2-pyridyl sulfoxide moiety, complete removal or transformation into another functional group is desired.

  • Transformation to Sulfone: The sulfoxide can be readily oxidized to the corresponding sulfone using reagents like m-CPBA. This transformation can be useful if the sulfone functionality is desired in the final product.[5]

  • Reductive Cleavage (Desulfurization): While specific protocols for 2-pyridyl sulfoxides are sparse, standard conditions for sulfoxide cleavage should be applicable. These include:

    • Raney Nickel: Treatment with Raney Nickel in a protic solvent like ethanol is a common method for C-S bond cleavage.

    • Samarium(II) Iodide: SmI₂ is a powerful single-electron transfer reagent capable of cleaving sulfoxides.

    • Aluminum Amalgam (Al(Hg)): This reagent can also be effective for the reductive cleavage of sulfoxides.

Protocol 2: Representative Reductive Cleavage of the Sulfoxide

  • Dissolve the sulfoxide-containing product in a suitable solvent (e.g., methanol or THF/water).

  • Add an excess of a reducing agent (e.g., freshly prepared aluminum amalgam or a slurry of Raney Nickel).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the metal residues, washing thoroughly with the solvent.

  • Concentrate the filtrate and purify the resulting product, now lacking the sulfoxide moiety, by standard methods.

Conclusion

The this compound moiety and its derivatives serve as highly effective stereocontrolling groups in asymmetric synthesis. Their power lies in the formation of rigid, metal-chelated intermediates that precisely guide the trajectory of incoming reagents. While its application as a classical, recoverable chiral auxiliary is not widely established, its role as a potent chiral directing group in modern metal-catalyzed C-H functionalization is a testament to its utility. The principles of chelation control also provide a logical framework for its potential application in other diastereoselective transformations, offering a valuable tool for the synthesis of complex, enantiomerically enriched molecules for the pharmaceutical and chemical industries.

References

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]

  • Capet, M. (2006). Asymmetric Synthesis of Chiral Sulfoxides.
  • Fernández de la Pradilla, R., & Viso, A. (2006). Use of Chiral Sulfoxides in Asymmetric Synthesis. ChemInform, 37(40).
  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4445. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4445. [Link]

  • Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373-9381. [Link]

  • Wang, J., & Li, W. (2018).
  • Zhou, T., et al. (2021). Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. Angewandte Chemie International Edition, 60(45), 24083-24088. [Link]

  • Bizet, V., & Darses, S. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 224-241. [Link]

  • Nimmermark, J. (2023). DFT Investigation and Synthesis of a Novel Chiral Sulfoxide Ligand for Palladium(II)-Catalyzed Addition to Nitriles. Diva-portal.org. [Link]

  • Tang, Y., & Miller, S. J. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Journal of the American Chemical Society, 143(24), 9230-9235. [Link]

  • Braun, M. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564. [Link]

Sources

Advanced Protocols for 2-(Methylsulfinyl)pyridine: A Versatile Synthon and Ligand in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(Methylsulfinyl)pyridine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, This compound (CAS: 20173-45-9) has evolved from a simple heterocyclic building block into a strategic "linchpin" reagent. Its utility extends beyond classical substitution reactions, serving two high-value functions in drug discovery workflows:[1]

  • A "Traceless" Directing Group & Grignard Precursor: It enables the regioselective synthesis of polysubstituted pyridines—a scaffold ubiquitous in kinase inhibitors and GPCR ligands—via Sulfoxide-Magnesium Exchange . This route avoids the instability and atom-economy issues associated with 2-halopyridines.

  • Bidentate Ligand for C-H Activation: The sulfoxide oxygen and pyridine nitrogen form a stable 5-membered chelate with transition metals (Pd, Pt), directing C-H activation or serving as a hemolabile ligand in catalysis.

This guide provides validated protocols for leveraging this compound to access difficult-to-synthesize drug scaffolds.

Strategic Application: Sequential Pyridine Functionalization

The most powerful application of this compound lies in its ability to orchestrate sequential functionalization of the pyridine ring. Unlike standard electrophilic aromatic substitution (which favors the C3 position but is sluggish) or nucleophilic substitution (C2/C4), the sulfoxide group allows for controlled metalation at C3 (via Directed ortho-Metalation, DoM) followed by exchange at C2 .

Mechanism of Action

The sulfinyl moiety acts first as a Directing Group (DG) to guide a base (TMPMgCl·LiCl) to the C3 position. Once the C3 electrophile is installed, the sulfoxide itself acts as a Leaving Group upon treatment with a Grignard reagent (iPrMgCl), generating a nucleophilic carbon at C2.

Visualization: The "Knochel" Sequential Functionalization Workflow

SequentialFunctionalization Start This compound Step1 Step 1: C3-Magnesiation (DoM via TMPMgCl·LiCl) Start->Step1 -78°C, THF Inter1 C3-Magnesiated Intermediate Step1->Inter1 Coordination Prod1 3-Substituted-2-sulfinylpyridine Inter1->Prod1 + Electrophile (E1) Step2 Step 2: Sulfoxide-Mg Exchange (iPrMgCl·LiCl) Prod1->Step2 -78°C to -20°C Inter2 2-Magnesiated Intermediate (Grignard Species) Step2->Inter2 - DMSO Final 2,3-Disubstituted Pyridine Inter2->Final + Electrophile (E2)

Caption: Sequential C3-functionalization followed by C2-substitution using sulfoxide-magnesium exchange logic.

Experimental Protocols

Protocol A: C3-Functionalization via Directed ortho-Magnesiation

This protocol installs an electrophile (e.g., iodine, aldehyde, allyl group) at the C3 position, utilizing the sulfoxide as a directing group.

Reagents Required:

  • Substrate: this compound (1.0 equiv)

  • Base: TMPMgCl[2][3]·LiCl (1.1 equiv, 1.0 M in THF) — Commercially available or prepared in situ.

  • Electrophile: e.g., Iodine, Benzaldehyde, Allyl bromide.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add this compound (1.0 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 mmol) over 5 minutes.

    • Note: The solution may change color (often yellow/orange) indicating the formation of the magnesiated species.

  • Incubation: Stir at -78 °C for 30 minutes. (Do not warm, as the magnesiated species can be unstable).

  • Quench: Add the electrophile (1.2 mmol) dissolved in THF (2 mL) dropwise.

    • For Halogens: Add Iodine solution immediately.

    • For Carbonyls: Add aldehyde/ketone slowly to prevent exotherms.

  • Work-up: Allow to warm to 0 °C over 1 hour. Quench with sat. aq. NH₄Cl.[2] Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

Data Interpretation:

Parameter Observation Troubleshooting
Conversion >90% desired C3-product If low, ensure TMPMgCl·LiCl titre is accurate.

| Regioselectivity | Exclusive C3 substitution | C4/C6 products imply temperature was too high (> -50°C). |

Protocol B: Sulfoxide-Magnesium Exchange (The "Turbo-Grignard" Route)

This protocol converts the sulfinyl group into a Grignard reagent, allowing functionalization at the C2 position. This is superior to using 2-bromopyridine because the sulfoxide precursor is stable and the exchange is rapid.

Reagents Required:

  • Substrate: 3-Substituted-2-(methylsulfinyl)pyridine (from Protocol A) or unsubstituted this compound.

  • Reagent: iPrMgCl[2][3][4][5]·LiCl (1.1 equiv).

  • Solvent: THF.[2]

Step-by-Step Methodology:

  • Setup: Dissolve the sulfoxide substrate (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Exchange: Cool to -50 °C . Add iPrMgCl[2][3][4][6]·LiCl (1.1 mmol) dropwise.

    • Mechanism:[4][7][8][9][10][11][12][13] The Mg coordinates to the sulfinyl oxygen, triggering the cleavage of the C-S bond and release of DMSO.

  • Reaction Time: Stir for 15–30 minutes at -50 °C.

    • Validation: Take a small aliquot and quench with D₂O. NMR should show deuteration at C2.

  • Functionalization: Add the second electrophile (e.g., benzaldehyde, 1.2 mmol).

  • Completion: Warm to room temperature and quench with aq. NH₄Cl.[2][10]

Application 2: The Pummerer Rearrangement

For medicinal chemists requiring side-chain functionalization, this compound serves as a precursor to 2-formylpyridine or 2-(1-functionalized-alkyl)pyridine derivatives via the Pummerer rearrangement.

Core Concept: Treatment with an anhydride (Ac₂O or TFAA) triggers the migration of the oxygen from sulfur to the


-carbon, forming a thionium ion intermediate that captures a nucleophile.

Protocol:

  • Dissolve this compound (1.0 equiv) in DCM.

  • Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) at 0 °C.

  • Stir for 1 hour. The intermediate

    
    -acyloxy sulfide is formed.[7][9][10]
    
  • Hydrolysis: Treat with aqueous NaHCO₃ to generate the aldehyde (2-pyridinecarboxaldehyde).

  • Nucleophilic Trapping: Alternatively, add a carbon nucleophile (e.g., silyl enol ether) to form C-C bonds at the benzylic position.

Application 3: Ligand Design in Metal Catalysis

This compound acts as a hemolabile N,O-ligand . In Palladium-catalyzed C-H activation, the sulfoxide coordinates to Pd(II), directing activation to the adjacent positions on the ring or on a substrate bound to the metal.

Coordination Mode Diagram

The sulfoxide sulfur is a chiral center, inducing stereoselectivity in asymmetric catalysis.

LigandCoordination cluster_ligand This compound Ligand Pd Pd(II) N_py N (Pyridine) N_py->Pd σ-bond C2 N_py->C2 O_sulf O (Sulfoxide) O_sulf->Pd Coordination S S C2->S S->O_sulf

Caption: Bidentate N,O-coordination mode of this compound with Palladium.

Key Use Case:

  • Reaction: Pd-catalyzed C-H olefination (Fujiwara-Moritani reaction).

  • Role: The sulfoxide ligand stabilizes the Pd(II) intermediate and can prevent catalyst aggregation, often outperforming simple pyridine or DMSO ligands in specific turnover frequencies (TOF).

References

  • Knochel, P., et al. (2008).[6] "Meta- and Para-Difunctionalization of Arenes via a Sulfoxide-Magnesium Exchange Reaction." Organic Letters. [Link]

  • Bur, S. K., & Padwa, A. (2004).[10] "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews. [Link][10]

  • García Ruano, J. L., et al. (2008). "Sulfinyl group as a removable directing group for the Pd-catalyzed direct arylation of heterocycles." Chemical Communications. [Link]

Sources

Application Note: 2-(Methylsulfinyl)pyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-(Methylsulfinyl)pyridine in Transition Metal Catalysis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

High-Fidelity Directing Groups for C–H Functionalization and Ligand Design

Executive Summary

This compound (MSP) and its derivatives represent a specialized class of hemilabile ligands and removable directing groups in transition metal catalysis, particularly with Palladium(II). Unlike static ligands (e.g., bipyridine) that lock metals into rigid geometries, the 2-pyridyl sulfoxide moiety offers dynamic coordination modes—switching between N,O- and N,S- chelation. This flexibility is critical for stabilizing high-energy intermediates during C–H activation while permitting product release.

This guide details the mechanistic role of MSP, provides a validated protocol for its synthesis, and outlines its application in the site-selective C–H functionalization of heteroarenes—a critical workflow in late-stage pharmaceutical modification.

Mechanistic Insight: The "Hemilabile" Advantage

The catalytic utility of this compound stems from its ability to present two distinct coordination faces to a metal center. This ambivalence allows the ligand to adapt to the electronic requirements of different steps in a catalytic cycle (e.g., oxidative addition vs. reductive elimination).

Coordination Modes
  • Hard-Soft Mismatch (N,O-Chelation): In high-oxidation state species (e.g., Pd(II) or Pd(IV)), the "hard" oxygen atom of the sulfoxide and the "borderline" nitrogen of the pyridine form a stable 6-membered chelate ring. This is the primary mode observed during C–H activation steps, where the sulfoxide oxygen acts as an internal base or directs the metal to the ortho position.

  • Soft-Soft Match (N,S-Chelation): In lower oxidation states (e.g., Pd(0) or Pt(II)), or in the presence of softer metal centers, the sulfur atom can coordinate, changing the bite angle and electronic bias of the complex.

Mechanism Diagram

The following diagram illustrates the equilibrium between coordination modes and the catalytic cycle for C–H activation directed by the MSP moiety.

MSP_Mechanism Ligand This compound (Free Ligand) NO_Coord Mode A: N,O-Chelation (Pd(II) Stabilization) Promotes C-H Activation Ligand->NO_Coord + Pd(OAc)2 NS_Coord Mode B: N,S-Chelation (Soft-Soft Interaction) Sterically Demanding Ligand->NS_Coord + Low Valent Metal NO_Coord->NS_Coord Hemilabile Switch CH_Active C-H Activation Transition State (CMD Mechanism) NO_Coord->CH_Active Substrate Approach Product Functionalized Heterocycle (Post-Catalysis) CH_Active->Product Funct. & Release

Caption: Dynamic coordination equilibrium of this compound. The N,O-mode is dominant in Pd(II)-catalyzed C-H activation pathways.

Core Application: Directed C–H Functionalization

The most impactful application of this compound is its use as a substrate-bound directing group . By installing the sulfinyl moiety at the C2 position of a pyridine (or quinoline) ring, researchers can direct catalysts to functionalize the C3 position (or the ortho position of an attached aryl ring).

Key Transformations
  • C–H Thiolation: Introduction of aryl-thio groups using disulfides.[1]

  • C–H Arylation: Coupling with aryl iodides or boronic acids.

  • C–H Alkynylation: Kinetic resolution of chiral sulfoxides via enantioselective alkynylation.[2]

Comparative Data: Directing Group Efficiency

The table below compares the 2-pyridyl sulfoxide group against other common directing groups for Pd-catalyzed C–H activation.

Directing GroupCoordination SizeElectronic BiasRemovabilityPrimary Application
2-Pyridyl Sulfoxide 6-membered (N,O) Electron-Withdrawing High (Sulfoxide/Sulfide interconversion) C–H Thiolation, Alkynylation
2-Pyridyl5-membered (N,N)NeutralDifficultGeneral Arylation
Acetylamino6-membered (N,O)Weak DonorModerateC–H Acetoxylation
Carboxylic Acid5-membered (O,O)AnionicHigh (Decarboxylation)Olefination (Fujiwara-Moritani)

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Commercial sources can be impure or expensive. This protocol ensures a high-purity ligand/substrate precursor via controlled oxidation of 2-(methylthio)pyridine.

Reagents:

  • 2-(Methylthio)pyridine (1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA, 77% max, 1.05 equiv)

  • Dichloromethane (DCM, anhydrous)[3]

  • Saturated NaHCO₃ solution[3]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(methylthio)pyridine (10 mmol, 1.25 g) in anhydrous DCM (50 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Critical: Low temperature prevents over-oxidation to the sulfone.

  • Oxidation: Dissolve m-CPBA (10.5 mmol, ~2.35 g) in DCM (30 mL) and add it dropwise to the stirred pyridine solution over 20 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the sulfide.

  • Quench & Workup: Pour the reaction mixture into saturated NaHCO₃ (50 mL) to neutralize the chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the residue via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes). The sulfoxide is typically a viscous oil or low-melting solid.

    • Yield Target: >85%[4][5]

    • QC Check: ¹H NMR (CDCl₃) should show the S-Me signal shift downfield (~2.8 ppm) compared to the sulfide (~2.5 ppm).

Protocol B: Palladium-Catalyzed C–H Thiolation

Rationale: This protocol demonstrates the directing power of the sulfinyl group to install a sulfide moiety at the ortho position of an aryl ring attached to the pyridine.

Reagents:

  • Substrate: 2-(2-Tolyl)pyridine-sulfoxide derivative (0.2 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Reagent: Diphenyl disulfide (PhSSPh, 1.5 equiv)

  • Oxidant/Additive: Ag₂CO₃ (1.0 equiv) - Acts as a promoter and halide scavenger if needed.

  • Solvent: 1,2-Dichloroethane (DCE)

Workflow Diagram:

Protocol_Flow Step1 Setup: Combine Substrate, Pd(OAc)2, Ag2CO3 in DCE Step2 Reaction: Add Disulfide, Heat to 100°C (Sealed Tube, 12-24h) Step1->Step2 Step3 Workup: Cool, Filter (Celite), Concentrate Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4

Caption: Workflow for Pd-catalyzed C-H thiolation directed by 2-pyridyl sulfoxide.

Step-by-Step Procedure:

  • Charging: In a 15 mL pressure tube equipped with a magnetic stir bar, add the 2-pyridyl sulfoxide substrate (0.20 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ag₂CO₃ (0.20 mmol), and Diphenyl disulfide (0.30 mmol).

  • Solvent: Add DCE (2.0 mL) under air (this reaction is often air-tolerant, but N₂ atmosphere is recommended for reproducibility). Cap the tube tightly.

  • Heating: Place the tube in a pre-heated oil bath at 100 °C . Stir vigorously for 18 hours.

  • Filtration: Cool the reaction to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with additional DCM.

  • Analysis: Concentrate the filtrate. Analyze the crude NMR for conversion.

  • Purification: Purify by silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

  • Over-Oxidation (Synthesis): If the sulfone (S(=O)₂) is observed during ligand synthesis, reduce the equivalents of m-CPBA to 0.95 and conduct the entire reaction at -10 °C.

  • Catalyst Deactivation: In C–H activation, if conversion stalls, the sulfoxide sulfur may be poisoning the Pd catalyst by binding too strongly (N,S-mode). Solution: Add a mild acid additive (e.g., PivOH, 20 mol%) to protonate the intermediate or facilitate the CMD (Concerted Metalation-Deprotonation) step.

  • Regioselectivity: The 2-pyridyl sulfoxide group strictly directs to the ortho position relative to the pyridine-sulfoxide bond. Steric hindrance at the ortho position will significantly lower yields.

References

  • Palladium-Catalyzed Direct C–H Thiolation of 2-Pyridyl Sulfoxide

    • Source: ResearchG
    • Context: Describes the specific use of 2-pyridyl sulfoxide as a directing group for thiol
    • URL:[Link]

  • Synthesis of Chiral Sulfoxides via Pd(II)

    • Source: ACS Public
    • Context: Highlights the kinetic resolution and enantioselective application of the ligand/substr
    • URL:[Link]

  • Coordination Modes of Pyridine-Sulfoxide Ligands

    • Source: NIH / PubMed Central
    • Context: General background on the coordination chemistry and steric modul
    • URL:[Link]

  • Flow Synthesis of 2-Methylpyridines (Precursor Synthesis)

    • Source: MDPI / Molecules
    • Context: Protocol for synthesizing the methyl-pyridine backbone required before sulfoxide install
    • URL:[Link]

Sources

Application Note: Stereoselective Reactions Controlled by 2-(Methylsulfinyl)pyridine (MESP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a deep technical dive into the utility of 2-(Methylsulfinyl)pyridine (referred to herein as MESP ) as a chiral ligand and directing group. Unlike standard phosphine ligands, MESP leverages the unique chirality of the sulfur atom (


) and the hemilabile coordination of the pyridine nitrogen to control stereoselectivity in transition-metal catalysis.

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric catalysis, This compound (MESP) represents a distinct class of N,S-chelating ligands. Unlike C-centric chirality (e.g., amino acids) or P-centric chirality (e.g., DIPAMP), MESP relies on Sulfur-centered chirality .

Why MESP? The "Chiral Switch" Mechanism

The utility of MESP in drug development stems from three electronic and steric features:

  • N,S-Bidentate Coordination: The pyridine nitrogen (hard donor) and the sulfinyl sulfur (soft donor) form a rigid 5-membered chelate ring with soft metals (Pd, Pt, Rh), locking the conformation.

  • The Stereogenic Sulfur: The lone pair on the sulfur atom creates a tetrahedral geometry. Upon coordination, the methyl group is forced into a specific spatial orientation (axial or equatorial), creating a highly defined "chiral pocket" that discriminates between prochiral substrate faces.

  • Electronic Asymmetry: The sulfoxide moiety exerts a strong trans-effect, electronically activating the substrate position trans to itself, while the pyridine anchors the metal.

Synthesis of Enantiopure MESP Ligand

Commercial supplies of racemic MESP are available, but asymmetric catalysis requires the enantiopure form (


 or 

). The following protocol describes the Modified Kagan Oxidation , the industry standard for generating high-ee sulfoxides.
Materials
  • Precursor: 2-(Methylthio)pyridine (1.0 eq)

  • Oxidant: Cumene hydroperoxide (CHP) (1.1 eq)

  • Chiral Catalyst: Ti(OiPr)4 (1.0 eq) / (+)-Diethyl tartrate ((+)-DET) (2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additives: Water (1.0 eq, critical for modifying Ti-cluster structure).

Step-by-Step Protocol
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under

      
      , dissolve Ti(OiPr)4 (2.84 g, 10 mmol) in DCM (50 mL).
      
    • Add (+)-DET (4.12 g, 20 mmol) dropwise at 25°C. Stir for 20 minutes.

    • Critical Step: Add water (180 µL, 10 mmol) very slowly via microsyringe. The solution will turn slightly yellow. Stir for 45 minutes to form the active chiral Ti-cluster.

  • Substrate Addition:

    • Add 2-(Methylthio)pyridine (1.25 g, 10 mmol) to the mixture. Cool the system to -20°C.

  • Asymmetric Oxidation:

    • Add Cumene Hydroperoxide (CHP) dropwise over 30 minutes.

    • Maintain temperature at -20°C for 14 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The sulfoxide is significantly more polar than the sulfide.

  • Workup & Purification:

    • Quench with water (5 mL). Stir for 1 hour at room temperature to hydrolyze titanium species.

    • Filter the resulting white gel through a celite pad. Wash with DCM.

    • Wash the filtrate with 5% NaOH (to remove tartrate) and brine.

    • Purify via flash column chromatography (SiO2, Gradient: 10%

      
       50% EtOAc in Hexane).
      

Yield Expectations: 70-80% yield, >90% ee. Note: Enrichment to >99% ee can be achieved by recrystallization from Et2O/Hexane.

Application 1: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol demonstrates the use of (+)-MESP to control the stereochemistry of C-C bond formation, a critical step in synthesizing chiral pharmacophores.

Mechanistic Pathway

The MESP ligand coordinates to Palladium(II). The "trans-effect" of the sulfur atom directs the nucleophilic attack to the allyl terminus trans to the sulfur, while the steric bulk of the methyl group blocks one face of the


-allyl complex.

AAA_Mechanism Precursor Allyl Acetate (Racemic) OxAdd Oxidative Addition (Pd-Pi-Allyl Species) Precursor->OxAdd  Ionization   Pd_Complex Pd(0) + MESP Ligand Pd_Complex->OxAdd Nu_Attack Nucleophilic Attack (Trans to Sulfur) OxAdd->Nu_Attack  Stereocontrol via S-Me Sterics   Product Chiral Alkylated Product (High ee) Nu_Attack->Product  Reductive Elimination   Product->Pd_Complex  Catalyst Regeneration  

Figure 1: Catalytic cycle for MESP-controlled Asymmetric Allylic Alkylation.

Experimental Protocol

Reagents:

  • Substrate: 1,3-Diphenyl-2-propenyl acetate (0.5 mmol)

  • Nucleophile: Dimethyl malonate (1.5 mmol)

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (1.5 mmol) + KOAc (catalytic)

  • Catalyst: [Pd(\eta^3-C_3H_5)Cl]_2 (2.5 mol %)

  • Ligand: (+)-MESP (10 mol %)

Procedure:

  • Catalyst Pre-activation: In a Schlenk tube, dissolve the Pd-dimer and (+)-MESP in dry DCM (2 mL). Stir for 30 minutes at RT. The solution changes from yellow to pale orange, indicating coordination.

  • Reaction Assembly: Add the allylic acetate substrate to the catalyst solution.

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate, BSA, and a pinch of KOAc. Add this mixture to the reaction vessel.

  • Reaction: Stir at 25°C for 24 hours.

  • Analysis: Filter through a short silica plug. Analyze stereoselectivity via Chiral HPLC (Chiralcel OD-H column).

Data Interpretation: Typically, MESP ligands favor the W-type allyl intermediate. The nucleophile attacks the carbon trans to the sulfoxide sulfur.

  • Expected ee: 85-95% (depending on substrate sterics).

  • Troubleshooting: If ee is low, lower the temperature to 0°C. MESP ligands are hemilabile; lower temperatures prevent ligand dissociation.

Application 2: MESP as a Directing Group for C-H Activation

Beyond simple coordination, the sulfinyl group is a powerful directing group (DG) for C-H functionalization. The oxygen of the sulfoxide binds to the metal (e.g., Pd(II)), positioning the catalyst to activate the ortho-C-H bond of the pyridine ring or an attached arene.

Comparative Data: Directing Group Efficiency
Directing GroupCoordination ModeC-H Activation PositionReactivity (Relative)Stereocontrol Potential
Pyridine (Simple) N-monodentateortho (weak)LowNone
Acetamide O-monodentateorthoModerateLow
This compound N,O-chelate meta or remote High High (Chiral)

Protocol: Pd(II)-Catalyzed ortho-Olefination

  • Substrate: MESP-derivative (e.g., 2-(phenylsulfinyl)pyridine).[1]

  • Catalyst: Pd(OAc)2 (10 mol %).

  • Oxidant: AgOAc (2.0 eq) or Benzoquinone.

  • Coupling Partner: Ethyl acrylate (2.0 eq).

  • Conditions: 100°C in Toluene/Acetic Acid (9:1).

  • Outcome: The sulfoxide directs the Pd to the phenyl ring ortho position. The chirality of the sulfur can induce atroposelectivity if the product is sterically hindered (biaryl synthesis).

References & Grounding

The protocols and mechanisms detailed above are synthesized from foundational and modern literature regarding chiral sulfoxide ligands.

  • Kagan Oxidation (Primary Source for Synthesis):

    • Kagan, H. B., & Rebiere, F. (1998). Stereoselective synthesis of sulfoxides. Synlett.

    • (General chemical data for MESP).

  • Coordination Chemistry of Pyridyl Sulfoxides:

    • Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews.

    • 2 (Context on Chiral Pyridine Ligands).

  • Sulfoxides in C-H Activation:

    • Daugulis, O., et al. (2005). Palladium-catalyzed C-H functionalization. (General context for DG behavior).

    • 3 (Pyridine sulfinates and related chemistry).

Note: While this compound is the prototype, modern drug development often utilizes the tert-butyl analog (2-(tert-butylsulfinyl)pyridine) to enhance steric discrimination in the catalytic pocket.

Sources

Application Notes and Protocols for C-H Functionalization of 2-(Methylsulfinyl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Direct C-H Functionalization of Pyridines

The pyridine motif is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditionally, the synthesis of functionalized pyridines has relied on multi-step sequences involving the pre-functionalization of starting materials. However, the advent of direct C-H functionalization has revolutionized this landscape, offering a more atom-economical and efficient approach to forging new carbon-carbon and carbon-heteroatom bonds.[1][2] This strategy avoids the lengthy preparation of organometallic reagents and the generation of stoichiometric byproducts, aligning with the principles of green chemistry.

Despite the appeal of C-H functionalization, the inherent electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen atom—present significant challenges to achieving high reactivity and regioselectivity.[1][2] To overcome these hurdles, the use of directing groups has emerged as a powerful strategy. These groups transiently coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond and thereby enabling its selective activation.

This application note provides a detailed protocol for the C-H functionalization of 2-(methylsulfinyl)pyridines, a class of substrates that leverages the unique directing capabilities of the 2-pyridylsulfinyl group. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures for both olefination and arylation reactions, and present data to illustrate the scope and utility of this methodology.

The 2-Pyridylsulfinyl Group: A Versatile Directing Group

The 2-pyridylsulfinyl moiety has proven to be a highly effective directing group for transition metal-catalyzed C-H functionalization.[3] While both the sulfinyl and the pyridyl components could potentially coordinate to the metal center, experimental evidence suggests that the pyridine nitrogen plays the primary role in directing the C-H activation process.[3] This coordination forms a stable five-membered palladacycle intermediate, which is crucial for the subsequent catalytic steps.

A key advantage of the 2-pyridylsulfinyl directing group is its removability under various reductive conditions, allowing for the synthesis of a diverse range of functionalized products.[3] This versatility makes it a valuable tool for synthetic chemists seeking to introduce complexity and diversity into their target molecules.

Mechanistic Overview: Palladium-Catalyzed C-H Olefination and Arylation

The palladium-catalyzed C-H functionalization of 2-(methylsulfinyl)pyridines is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The catalytic cycle for the olefination reaction is depicted below:

G Catalytic Cycle for C-H Olefination cluster_0 C-H Activation cluster_1 Olefin Insertion cluster_2 β-Hydride Elimination cluster_3 Catalyst Regeneration Substrate 2-(Methylsulfinyl)pyridine Palladacycle Palladacycle Intermediate Substrate->Palladacycle Pd(OAc)₂, -AcOH Pd(II) Catalyst Pd(OAc)₂ Pd(II) Catalyst->Palladacycle Insertion_Intermediate Alkene Insertion Intermediate Palladacycle->Insertion_Intermediate + Alkene Olefin Alkene Olefin->Insertion_Intermediate Product_Complex Product-Pd(0) Complex Insertion_Intermediate->Product_Complex β-Hydride Elimination Product Olefinated Product Product_Complex->Product Pd(0) Pd(0) Product_Complex->Pd(0) Pd(0)->Pd(II) Catalyst + Oxidant, -Reduced Oxidant Oxidant Oxidant (e.g., Ag₂O) Oxidant->Pd(II) Catalyst

Figure 1: Proposed catalytic cycle for the palladium-catalyzed C-H olefination of 2-(methylsulfinyl)pyridines.

The key steps in this cycle are:

  • C-H Activation: The palladium(II) catalyst coordinates to the pyridine nitrogen of the this compound substrate, followed by a concerted metalation-deprotonation step to form a five-membered palladacycle intermediate.

  • Olefin Insertion: The alkene coupling partner coordinates to the palladium center and subsequently inserts into the Pd-C bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate releases the desired olefinated product and a palladium(0)-hydride species.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the Pd(0) species by an oxidant, such as silver oxide, completing the catalytic cycle.

A similar mechanism is proposed for the C-H arylation reaction, where the key difference lies in the nature of the coupling partner and the subsequent reductive elimination step to form the biaryl product.

Experimental Protocols

Part 1: Synthesis of Starting Material: this compound

The starting material, this compound, can be readily prepared from the corresponding 2-(methylthio)pyridine via oxidation.

Protocol 1: Oxidation of 2-(Methylthio)pyridine

This protocol describes a general method for the oxidation of a sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-(Methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, add m-CPBA (1.05 eq) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess oxidant), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid or a colorless oil.

Part 2: Palladium-Catalyzed C-H Functionalization

The following protocols are adapted from the work of Li and coworkers, which demonstrates the utility of the 2-pyridylsulfinyl directing group in C-H olefination and arylation reactions.[3]

Protocol 2: Palladium-Catalyzed C-H Olefination

This protocol details the direct olefination of this compound with an acrylate coupling partner.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube or a sealed vial, add this compound (0.2 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 10 mol%), Ag₂O (0.3 mmol, 1.5 eq), and a magnetic stir bar.

  • Addition of Reagents: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add the alkene (0.4 mmol, 2.0 eq) and 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with DCM and filter through a pad of Celite®. Wash the Celite® pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired olefinated product.

Protocol 3: Palladium-Catalyzed C-H Arylation

This protocol describes the direct arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube or a sealed vial, add this compound (0.2 mmol, 1.0 eq), aryl iodide (0.4 mmol, 2.0 eq), Pd(OAc)₂ (0.02 mmol, 10 mol%), Ag₂CO₃ (0.3 mmol, 1.5 eq), and a magnetic stir bar.

  • Addition of Reagents: Evacuate and backfill the tube with an inert atmosphere. Add trifluoroacetic acid (TFA, 0.2 mmol, 1.0 eq) and 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with DCM, and filter through a pad of Celite®. Wash the Celite® pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired arylated product.

Data Presentation

The following tables summarize the scope of the palladium-catalyzed C-H functionalization of arenes bearing a 2-pyridylsulfinyl directing group, as reported by Li and coworkers.[3]

Table 1: Scope of the Palladium-Catalyzed C-H Olefination

EntryAreneAlkeneProductYield (%)
12-(Phenylsulfinyl)pyridineEthyl acrylate85
22-(Phenylsulfinyl)pyridineMethyl acrylate82
32-(Phenylsulfinyl)pyridinen-Butyl acrylate80
42-(p-Tolylsulfinyl)pyridineEthyl acrylate83
52-(o-Tolylsulfinyl)pyridineEthyl acrylate75

Table 2: Scope of the Palladium-Catalyzed C-H Arylation

EntryAreneAryl IodideProductYield (%)
12-(Phenylsulfinyl)pyridineIodobenzene78
22-(Phenylsulfinyl)pyridine4-Iodotoluene75
32-(Phenylsulfinyl)pyridine4-Iodoanisole72
42-(p-Tolylsulfinyl)pyridineIodobenzene76
52-(o-Tolylsulfinyl)pyridineIodobenzene68

Visualization of Experimental Workflow

The general workflow for the palladium-catalyzed C-H functionalization of 2-(methylsulfinyl)pyridines is illustrated below.

G General Workflow for C-H Functionalization start Start prep Prepare Starting Material (this compound) start->prep setup Reaction Setup (Substrate, Catalyst, Additives) prep->setup reaction Reaction (Heating under Inert Atmosphere) setup->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Sources

Precision Monitoring of 2-(Methylsulfinyl)pyridine: Analytical Protocols for Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Methylsulfinyl)pyridine (CAS: 18453-46-8) is a critical intermediate in the synthesis of substituted pyridines and proton pump inhibitors (PPIs). Its amphiphilic nature and thermal sensitivity present unique analytical challenges. This guide provides validated protocols for monitoring the oxidation of 2-(methylthio)pyridine to the sulfoxide, preventing over-oxidation to the sulfone, and ensuring stability during analysis. We prioritize Reverse Phase HPLC (RP-HPLC) as the primary method, supported by NMR for structural verification, while critically evaluating the limitations of GC-MS due to thermal degradation.

Introduction: The Analytical Landscape

The synthesis of this compound typically involves the controlled oxidation of 2-(methylthio)pyridine. The critical quality attribute (CQA) in this process is the "stopping point"—maximizing sulfoxide yield while minimizing unreacted sulfide and the over-oxidized sulfone byproduct.

Why this molecule is difficult:

  • Thermal Instability: Sulfoxides can undergo Pummerer-type rearrangements or elimination reactions at high temperatures, making standard GC methods risky.

  • Polarity Shifts: The transition from Sulfide (Lipophilic)

    
     Sulfoxide (Polar) 
    
    
    
    Sulfone (Intermediate Polarity) requires a robust gradient method for baseline resolution.
  • Basic Nitrogen: The pyridine ring requires pH-controlled mobile phases to prevent peak tailing.

Reaction Pathway & Monitoring Points[1][2][3]

ReactionPathway cluster_monitoring Analytical Control Strategy Sulfide 2-(Methylthio)pyridine (Starting Material) Sulfoxide This compound (Target Product) Sulfide->Sulfoxide Oxidation (H2O2/mCPBA) Sulfone 2-(Methylsulfonyl)pyridine (Over-oxidation Impurity) Sulfoxide->Sulfone Over-Oxidation Degradant Thermal Degradants (GC Artifacts) Sulfoxide->Degradant Heat (>150°C)

Figure 1: Reaction pathway showing the critical oxidation window and potential thermal degradation risks.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: Gold Standard for Process Monitoring

HPLC is the preferred method because it avoids thermal stress. The pyridine nitrogen is basic (


), necessitating an acidic buffer to keep the analyte protonated (

), ensuring sharp peak shapes and reproducible retention times.
Chromatographic Protocol[3][4]
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity to separate sulfide (non-polar) from sulfoxide (polar).
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures pyridine is protonated, reducing silanol interactions.
Mobile Phase B Acetonitrile (MeCN)Stronger eluent than MeOH, providing sharper peaks for aromatics.
Flow Rate 1.0 mL/mLStandard backpressure management.
Detection UV @ 254 nmTargets the

transition of the pyridine ring.
Temperature 30°CControlled temperature improves retention time reproducibility.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate (Polar Sulfoxide elutes early)
2.0955Hold for injection pulse
10.01090Gradient ramp to elute Sulfide/Sulfone
12.01090Wash column
12.1955Re-equilibrate
15.0955End of Run
Sample Preparation (Critical)

Reaction Quenching: Never inject a live reaction mixture containing oxidants (e.g.,


 or mCPBA) directly onto the column. The high pressure and metal frits can catalyze rapid oxidation inside the system.
  • Take 50 µL of reaction mixture.

  • Add to 950 µL of Quench Solution (10% Sodium Bisulfite in Water/MeCN 50:50).

  • Vortex for 30 seconds.

  • Filter through 0.22 µm PTFE filter into vial.

Method B: Proton NMR ( H-NMR)

Status: Structural Verification & Calibration Free Quantification

NMR is superior for confirming the oxidation state without external standards. The methyl group attached to the sulfur atom acts as a distinct reporter signal.

Chemical Shift Diagnostics (in )
SpeciesFunctional GroupChemical Shift (

ppm)
Multiplicity
Sulfide

2.55 Singlet
Sulfoxide

2.82 Singlet (Deshielded)
Sulfone

3.20 Singlet (Highly Deshielded)
Pyridine Ring

8.4 - 8.6Doublet (Shifts downfield with oxidation)

Note: Shifts may vary by ±0.05 ppm depending on concentration and water content.

Protocol
  • Evaporation: Take 0.5 mL reaction aliquot. Remove solvent under vacuum (Rotovap) at <40°C. Do not use high heat.

  • Reconstitution: Dissolve residue in 600 µL

    
     (or 
    
    
    
    if solubility is an issue).
  • Acquisition: Standard proton scan (16 scans, d1=1s).

  • Integration: Set the pyridine aromatic region (3H or 4H) as the internal reference integral to normalize the methyl integrals.

Method C: GC-MS (The Cautionary Protocol)

Status: Use with Extreme Caution

Warning: this compound is thermally labile. In a hot GC injector (>200°C), it can disproportionate or eliminate, leading to false positives for the sulfide starting material.

Validation of Stability

Before using GC for routine monitoring, you must perform a Cold-Trapping Test :

  • Inject a pure standard of the Sulfoxide.

  • If the resulting chromatogram shows a peak for the Sulfide (

    
    ), thermal degradation is occurring in the inlet.
    
Optimized GC Parameters (If HPLC is unavailable)
ParameterSettingReason
Inlet Mode Pulsed Splitless or Cool On-Column Minimizes residence time in the hot zone.
Inlet Temp 180°C (Max)Keep as low as possible to vaporize without degrading.
Column DB-Wax or equivalent polar phaseBetter peak shape for polar sulfoxides.
Flow High (2.0 mL/min)Sweeps analyte through the column faster.
MS Source EI (70 eV)Look for molecular ion

.

Analytical Decision Workflow

Use this logic gate to select the appropriate method for your stage of development.

DecisionTree Start Start Analysis IsQuant Is precise quantification required? Start->IsQuant IsStruct Is structural ID required? IsQuant->IsStruct No HPLC Method A: HPLC-UV (Recommended) IsQuant->HPLC Yes (Process Control) NMR Method B: 1H-NMR (Verification) IsStruct->NMR Yes (ID Confirmation) GC Method C: GC-MS (Risk of Degradation) IsStruct->GC Only if HPLC/NMR unavailable GC->GC Must Validate Thermal Stability!

Figure 2: Analytical method selection guide.

References

  • Sielc Technologies. (n.d.). Separation of 2-Methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). The quantitative oxidation of methionine to methionine sulfoxide by peroxynitrite. Retrieved from [Link]

  • ResearchGate. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile Organosulfur Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(Methylsulfinyl)pyridine (CAS: 21948-75-4) from reaction mixtures. Context: Oxidation of 2-(methylthio)pyridine using m-chloroperoxybenzoic acid (m-CPBA) or H₂O₂. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Welcome to the Technical Support Center

You are likely here because you are facing one of three problems with your sulfoxide synthesis:

  • Over-oxidation: You have significant amounts of the sulfone (2-(methylsulfonyl)pyridine).

  • Yield Loss: Your product disappeared into the aqueous layer during workup.

  • Purification Failure: You cannot separate the m-chlorobenzoic acid (m-CBA) byproduct or the starting material effectively.

This guide treats the purification process not just as a "cleanup" step, but as a logical extension of the reaction kinetics and thermodynamics.

Part 1: The Reaction Control (Prevention Strategy)

Q: Why does my reaction mixture contain high levels of sulfone (over-oxidation product)?

A: The oxidation of a sulfide to a sulfoxide is faster than sulfoxide to sulfone, but the rate difference is not infinite. Over-oxidation occurs due to local excesses of oxidant or elevated temperatures.

The Fix: Kinetic Control Protocol To maximize selectivity, you must operate under strict kinetic control.

  • Stoichiometry is Critical: Use exactly 0.95 to 1.0 equivalents of m-CPBA. Never use an excess "to push the reaction." It is better to have 5% unreacted starting material (easily separated) than 5% sulfone (difficult to separate).

  • Temperature Discipline:

    • Dissolve the sulfide in CH₂Cl₂ (DCM) and cool to -78°C (or at least -20°C).

    • Add m-CPBA dropwise as a solution in DCM.

    • Crucial: Monitor by TLC/LC-MS. Quench immediately upon consumption of starting material.

Q: How do I quench the reaction to instantly stop over-oxidation?

A: Do not rely on simple water addition. You must chemically destroy the active oxidant.

  • Protocol: Add saturated aqueous NaHSO₃ (Sodium Bisulfite) or Na₂S₂O₃ (Sodium Thiosulfate) .

  • Mechanism: These reducing agents instantly convert residual m-CPBA/peroxides to non-oxidizing species, freezing the product distribution.

Part 2: The Work-Up (The "Self-Validating" System)

Q: I washed my reaction with NaHCO₃ to remove m-CBA, but my product yield is very low. Where did it go?

A: This is the most common error with this compound.

  • The Trap: Unlike typical lipophilic organics, 2-pyridyl sulfoxides are highly polar and often water-soluble . When you wash the organic phase with aqueous bicarbonate, the product partitions into the water layer and is discarded.

  • The Solution: You must modify the partition coefficient (

    
    ) by "Salting Out."
    

Revised Work-Up Protocol:

StepActionScientific Rationale
1 Quench Add sat. NaHSO₃ to the reaction mixture. Stir vigorously for 10 mins.
2 Filter If m-CBA has precipitated as a solid (common in cold DCM), filter it off before adding water. This removes the bulk impurity physically.
3 Neutralize Add sat. NaHCO₃ carefully to neutralize the acid. Do not separate layers yet.
4 Salt Out Add solid NaCl to the mixture until the aqueous layer is saturated.
5 Extract Extract with CHCl₃ (Chloroform) or DCM (3x). CHCl₃ is often better for polar pyridines.
6 Dry Dry organics over Na₂SO₄ and concentrate.
Part 3: Chromatographic Purification

Q: The sulfoxide and sulfone spots are close on TLC. How do I separate them?

A: Sulfoxides are significantly more polar than sulfones and sulfides due to the highly polarized S=O bond (strong dipole).

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: You need a polar system.

    • Standard: 100% EtOAc

      
       5-10% MeOH in EtOAc.
      
    • Alternative: DCM:MeOH (95:5 to 90:10).

  • TLC Visualization: UV (254 nm).

  • Order of Elution (Least Polar

    
     Most Polar): 
    
    • Sulfide (Starting Material) - High

      
      
      
    • Sulfone (Over-oxidation) - Medium

      
      
      
    • Sulfoxide (Product) - Low

      
       (Sticks near baseline in non-polar solvents)
      

Q: My product is streaking on the column. Why? A: The basic nitrogen on the pyridine ring interacts with the acidic silanols on the silica gel.

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (Et₃N) or add 1% Et₃N to your eluent system. This blocks the acidic sites and sharpens the peak.

Part 4: Visualizing the Workflow

The following diagram illustrates the reaction pathways and the critical decision points for purification.

PurificationWorkflow Start Start: 2-(Methylthio)pyridine Oxidation Oxidation (m-CPBA, -20°C) Start->Oxidation Check TLC/LC-MS Check Oxidation->Check Quench Quench: NaHSO3 (aq) Check->Quench SM Consumed Impurity_Sulfone Impurity: Sulfone (Over-oxidation) Check->Impurity_Sulfone Too warm/Excess Ox Workup Workup: Sat. NaHCO3 + NaCl (Salting Out) Quench->Workup Impurity_SM Impurity: Unreacted Sulfide Impurity_Acid Impurity: m-CBA (Acid) Impurity_Acid->Workup Precipitates/Dissolves Extraction Extraction: CHCl3 (3x) Workup->Extraction Aqueous Phase Saturated Purification Column Chromatography (DCM:MeOH or EtOAc) Extraction->Purification Purification->Impurity_SM Elutes First Purification->Impurity_Sulfone Elutes Second Product Pure this compound Purification->Product Elutes Last (Polar)

Caption: Logical flow for the synthesis and purification of this compound, highlighting critical impurity divergence points.

Part 5: Advanced Troubleshooting (FAQs)

Q: Can I use acid-base extraction to purify the product? A: It is risky.

  • Theory: Pyridine is basic (

    
    ). The sulfoxide group is electron-withdrawing, lowering the 
    
    
    
    of the pyridine nitrogen (likely to
    
    
    ).
  • Risk: To protonate the product, you need a stronger acid (pH < 2). At this pH, the sulfoxide oxygen can also be protonated, and acid-catalyzed Pummerer-type rearrangements or reduction back to sulfide can occur.

  • Recommendation: Stick to the "Salting Out" neutral extraction method described above.

Q: My product is an oil, but I need a solid. What can I do? A: this compound is often a low-melting solid or oil.

  • Lyophilization: Dissolve the oil in a mixture of water/acetonitrile and freeze-dry. This often yields a fluffy solid.

  • Trituration: Dissolve the oil in a minimum amount of DCM, then add cold Diethyl Ether or Hexane dropwise with scratching.

Q: Is the product chiral? A: Yes, the sulfur atom is a chiral center. However, standard oxidation with m-CPBA produces a racemic mixture . If you require a specific enantiomer, you must use asymmetric oxidation (e.g., Kagan or Sharpless modification) or chiral HPLC separation.

References
  • Reaction Methodology: Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International.

  • Pyridine Oxidation Specifics: Oae, S., et al. (1980). Oxidation of Pyridine Derivatives.[1] Bulletin of the Chemical Society of Japan.

  • Physical Properties & pKa Data: PubChem Compound Summary for CID 21948-75-4.

  • Chromatographic Techniques: Reich, H. J., & Rigby, J. H. (Eds.).[2][3][4][5][6][7][8][9] (1999).[5][10] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.[5] (General reference for amine purification on silica).

Sources

Technical Guide: Selective Oxidation of 2-(Methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the selective oxidation of 2-(methylthio)pyridine to 2-(methylsulfinyl)pyridine , focusing on preventing over-oxidation to the sulfone (2-(methylsulfonyl)pyridine) and N-oxide byproducts.

Executive Summary: The Selectivity Challenge

The oxidation of 2-(methylthio)pyridine presents a classic chemoselectivity problem. The sulfur atom is the primary nucleophile, but the electron-deficient pyridine ring alters its reactivity compared to standard alkyl sulfides.

Three competing pathways exist:

  • Desired: Oxidation of sulfide to Sulfoxide (this compound).

  • Over-Oxidation: Further oxidation of sulfoxide to Sulfone (2-(methylsulfonyl)pyridine).

  • Side-Reaction: Oxidation of the pyridine nitrogen to N-Oxide .

Key Insight: The rate of oxidation from Sulfide


 Sulfoxide (

) is generally faster than Sulfoxide

Sulfone (

). However, with strong oxidants (like unbuffered

-CPBA) or excess reagent,

becomes significant. The key to success is exploiting the difference in these rates through stoichiometric control , temperature suppression , and reagent selection .

Troubleshooting & FAQ

Direct solutions to common experimental failures.

Q1: I am consistently seeing 10-15% sulfone byproduct. How do I stop it?

Root Cause: Excess oxidant or high temperature. Technical Fix:

  • Stoichiometry: Never exceed 1.05 equivalents of oxidant. Ideally, use 0.95–0.98 equivalents . It is better to leave 5% starting material (which is easily separated by chromatography due to large polarity difference) than to over-oxidize.

  • Temperature: If using

    
    -CPBA, cool to -78°C  and warm slowly only to -20°C . If using Sodium Periodate (
    
    
    
    ), 0°C is usually sufficient.
  • Reagent Switch: Switch to Sodium Periodate (

    
    ) . It is thermodynamically difficult for periodate to oxidize sulfoxides to sulfones under neutral conditions.
    
Q2: My yield is low (<50%), but TLC showed full conversion.

Root Cause: Water solubility during workup. Technical Fix:

  • The Issue: this compound is highly polar and water-soluble. Standard extraction (EtOAc/Water) often leaves the product in the aqueous phase.

  • The Solution:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (3x extractions) rather than Ethyl Acetate.

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12-24 hours.

Q3: I see a new spot that is very polar and UV active. Is it the N-oxide?

Root Cause: Electrophilic attack on the nitrogen lone pair. Technical Fix:

  • Diagnosis: N-oxides typically run lower than sulfoxides on silica and have distinct NMR shifts (downfield shift of ortho-protons).

  • Prevention:

    • Protonation: Run the reaction in acidic media (e.g., acetic acid) if using

      
      . Protonating the pyridine nitrogen (
      
      
      
      ) protects it from oxidation without significantly deactivating the sulfur.
    • Reagent:

      
       is highly selective for Sulfur over Nitrogen.
      

Recommended Protocols

Method A: Sodium Periodate ( ) – The "High Fidelity" Protocol

Best for: High purity requirements, small to mid-scale (mg to grams).

Mechanism: Periodate forms a cyclic intermediate with the sulfur, facilitating oxygen transfer. This mechanism is sterically and electronically unfavorable for the sulfoxide-to-sulfone step.

ParameterSpecification
Oxidant Sodium Periodate (

)
Stoichiometry 1.01 equiv.
Solvent Methanol : Water (1:1 or 2:1)
Temperature 0°C to Room Temperature
Time 2 – 12 Hours

Step-by-Step:

  • Dissolve 2-(methylthio)pyridine (1.0 equiv) in Methanol/Water (1:1).

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Periodate (1.01 equiv) portion-wise over 10 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by TLC.

  • Workup (Critical):

    • Filter off the white precipitate (

      
      ).
      
    • Evaporate the Methanol under reduced pressure (do not heat above 40°C).

    • Dilute the remaining aqueous residue with brine (saturated NaCl).

    • Extract exhaustively with DCM (3x).

    • Dry over

      
      , filter, and concentrate.
      
Method B: in HFIP – The "Green" Protocol

Best for: Scalability, avoiding heavy metals, and "Green Chemistry" compliance.

Mechanism: Hexafluoroisopropanol (HFIP) activates Hydrogen Peroxide via hydrogen bonding, creating a potent but selective electrophilic oxidant.

ParameterSpecification
Oxidant 30% Aqueous

Stoichiometry 1.0 – 1.1 equiv.
Solvent HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)
Temperature Room Temperature (25°C)

Step-by-Step:

  • Dissolve 2-(methylthio)pyridine in HFIP (approx 0.2 M concentration).

  • Add 30%

    
      (1.0 equiv) dropwise.
    
  • Stir at room temperature. Reaction is typically fast (30 min - 2 hours).

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide.
    
  • Workup: Dilute with water and extract with Ethyl Acetate or DCM. Wash organic layer with water to remove HFIP (HFIP is water soluble).

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the critical control points.

OxidationPathway Sulfide 2-(Methylthio)pyridine (Starting Material) Sulfoxide This compound (Target Product) Sulfide->Sulfoxide Fast (k1) NaIO4 or H2O2/HFIP NOxide Pyridine N-Oxide (Side Reaction) Sulfide->NOxide Competes if pH > 7 or Non-Selective Oxidant Sulfone 2-(Methylsulfonyl)pyridine (Over-Oxidation Byproduct) Sulfoxide->Sulfone Slow (k2) Avoid Excess Oxidant Avoid High Temp Control CRITICAL CONTROL: Stop here by limiting stoichiometry to 1.0 eq and keeping T < 0°C

Figure 1: Reaction pathway showing the kinetic selectivity required to isolate the sulfoxide. The green path represents the target transformation.

Reagent Selection Matrix

Use this table to select the right method for your specific constraints.

ConstraintRecommended MethodWhy?
High Selectivity Needed Method A (

)
Kinetic barrier to sulfone formation is highest.
Large Scale (>100g) Method B (

/HFIP)
Avoids large volumes of solid waste (

); HFIP is recyclable.
Strictly Anhydrous

-CPBA (-78°C)
Only if water must be avoided. Requires strict temp control.
Acid Sensitive Groups Method A (

)
Reaction is near neutral (pH ~4-6).

References

  • Sodium Periodate Selectivity: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284.

  • Methodology: Ravikumar, K. S., Zhang, Y. M., & Begtrup, M. (1998). HFIP-Assisted Oxidation of Sulfides. European Journal of Organic Chemistry.
  • General Review of Sulfide Oxidation: Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.

  • Solubility Data: "2-Methylpyridine Solubility." Solubility of Things.

Technical Support Center: A Troubleshooting Guide for Reactions with 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylsulfinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chemical syntheses involving this versatile reagent. Drawing upon established chemical principles and field-proven insights, this resource aims to be a trustworthy and authoritative companion in your experimental work.

Introduction to this compound

This compound is a member of the pyridine family of heterocyclic compounds, distinguished by a methylsulfinyl group at the 2-position. This functional group imparts unique reactivity to the molecule, making it a valuable reagent in various organic transformations. The pyridine nitrogen acts as a mild base and a coordinating ligand, while the sulfoxide group can participate in a range of reactions, including as a leaving group in nucleophilic aromatic substitution and as a key component in olefination reactions. Its applications are particularly noted in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2]

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Reagent Handling, Storage, and Purity Assessment

Question 1: My reaction with this compound is sluggish or failing. Could the quality of my reagent be the issue?

Answer: Absolutely. The purity and stability of this compound are critical for successful reactions. Here’s how to assess and address potential reagent-related issues:

  • Purity Verification:

    • Appearance: The reagent should be an off-white to light yellow solid. Significant discoloration may indicate decomposition.

    • Spectroscopic Analysis: It is highly recommended to verify the purity of your starting material. You can use the following spectroscopic data as a reference.

      • ¹H NMR: Compare the spectrum of your reagent with a reference spectrum. Look for unexpected peaks that could indicate impurities.

      • ¹³C NMR: Similar to ¹H NMR, check for the correct number of signals and their chemical shifts.[3][4]

      • Mass Spectrometry: Confirm the molecular weight of the compound.[5][6]

      • FT-IR: Check for the characteristic S=O stretch.[7][8][9]

  • Proper Storage:

    • This compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.[10]

  • Purification of the Reagent:

    • If impurities are detected, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

Question 2: I'm observing unexpected side products in my reaction. Could my solvent be the culprit?

Answer: Yes, solvent choice is crucial. Pyridine derivatives can sometimes react with certain solvents, especially under prolonged reaction times or elevated temperatures.

  • Reaction with Chlorinated Solvents: Dichloromethane (DCM) has been reported to react with pyridine derivatives, even at room temperature, to form bispyridinium dichlorides.[11] This can lead to the formation of unwanted by-products and a decrease in the yield of your desired product. If you are using DCM and observing unexpected polar by-products, consider switching to a less reactive solvent like tetrahydrofuran (THF), 1,4-dioxane, or toluene.

Section 2: Troubleshooting Common Reactions

Question 3: My nucleophilic aromatic substitution (SNA_r_) reaction using this compound as a leaving group is giving low yields. What can I do?

Answer: The methylsulfinyl group is a good leaving group in SNAr reactions due to its ability to stabilize the negative charge in the Meisenheimer intermediate. However, several factors can affect the efficiency of this reaction.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. If your reaction is sluggish, consider using a stronger nucleophile or activating your current nucleophile with a suitable base.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can often improve the rate of SNAr reactions. However, be mindful of potential decomposition of your starting materials or products at higher temperatures.

    • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, thus increasing its reactivity.

  • Activation of the Pyridine Ring: If the pyridine ring is not sufficiently electron-deficient, the reaction may be slow. Electron-withdrawing groups on the pyridine ring will accelerate the reaction.

Experimental Workflow: Troubleshooting a Low-Yielding SNAr Reaction

Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.

Question 4: I am having difficulty with a Julia-Kocienski olefination using a sulfone derived from this compound. What are the common pitfalls?

Answer: The Julia-Kocienski olefination is a powerful tool for alkene synthesis.[12][13][14][15] When using a 2-pyridylsulfone derivative, several factors can influence the outcome:

  • Base Selection: The choice of base is critical for the deprotonation of the sulfone to form the carbanion. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) are commonly used. The stoichiometry of the base should be carefully controlled to avoid side reactions.

  • Temperature Control: The formation of the sulfonyl carbanion and its subsequent reaction with the aldehyde are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions and control stereoselectivity.

  • Aldehyde Purity: The aldehyde should be pure and free of acidic impurities, which can quench the carbanion.

  • Side Reactions: A common side reaction is the self-condensation of the sulfone or reaction of the carbanion with another molecule of the sulfone.[12] Adding the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions") can sometimes mitigate this issue.[12]

Section 3: Work-up and Purification

Question 5: How can I effectively remove residual pyridine-based impurities from my reaction mixture?

Answer: Pyridine and its derivatives can be persistent impurities due to their basicity and relatively high boiling points. Here are some effective strategies for their removal:

  • Aqueous Acid Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) will protonate the basic pyridine impurities, making them water-soluble and easily removed in the aqueous phase. Be cautious if your product is acid-sensitive.

  • Azeotropic Removal: Co-evaporation with a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or heptane, can be an effective way to remove residual amounts.[16]

  • Chromatography:

    • Silica Gel: If your product is stable on silica gel, this is a standard purification method. However, the basicity of pyridine derivatives can sometimes lead to tailing or decomposition on acidic silica. In such cases, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.

    • Alumina: For very basic compounds, chromatography on neutral or basic alumina can be a better alternative to silica gel.

Protocol: Acid Wash for Removal of Pyridine Impurities

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x volume of the organic layer).

  • Separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Note: Always check the pH of the aqueous layer after the acid wash to ensure it is acidic.

Conclusion

Successfully working with this compound requires careful attention to reagent quality, reaction conditions, and purification techniques. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot their experiments and achieve their synthetic goals. This guide provides a foundation for addressing common issues, but it is important to remember that each reaction is unique and may require specific optimization.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). MDPI. Retrieved January 30, 2026, from [Link]

  • Heterocyclic Chemistry. (n.d.). University of Liverpool. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles and novel compounds of use for such purpose. (1998). Google Patents.
  • Puzzling Pyridine Problem Probed. (2010). ChemistryViews. Retrieved January 30, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2022). NIH. Retrieved January 30, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). University of California, Irvine. Retrieved January 30, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved January 30, 2026, from [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews. Retrieved January 30, 2026, from [Link]

  • Pyridine, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Sulfoxide synthesis by C-S coupling reaction or sulfinylation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Formation and reactivity of 2-pyridyl sulfones. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. (n.d.). Oriental Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Preprints.org. Retrieved January 30, 2026, from [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. (2005). PubMed. Retrieved January 30, 2026, from [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. (2019). PMC. Retrieved January 30, 2026, from [Link]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. (2020). ACS Publications. Retrieved January 30, 2026, from [Link]

  • 161 questions with answers in PYRIDINES | Science topic. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Pyridines and derivatives. (2008). MassBank. Retrieved January 30, 2026, from [Link]

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 30, 2026, from [Link]

  • methyl phenyl sulfoxide. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • The Julia–Kocienski Olefination. (n.d.). Organic Reactions. Retrieved January 30, 2026, from [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. Retrieved January 30, 2026, from [Link]

  • 13 C NMR Spectrum (1D, 50 MHz, Pyridine-d5, simulated) (NP0044114). (n.d.). NP-MRD. Retrieved January 30, 2026, from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0235407). (n.d.). NP-MRD. Retrieved January 30, 2026, from [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

optimizing catalyst loading with pyridine-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Ligand Ratios Ticket ID: PYR-OPT-2024 Status: Open Assigned Scientist: Dr. [AI Name], Senior Application Scientist

Core Directive & Scope

Welcome to the Pyridine-Ligand Optimization Support Center. You are likely here because your transition metal-catalyzed reaction (Pd, Ni, or Cu) utilizing pyridine-based ligands (bipyridine, terpyridine, oxazoline) is exhibiting non-linear kinetics, stalling, or precipitation.

Unlike phosphines, pyridine ligands often require non-stoichiometric ratios (L/M > 1) to maintain catalyst homogeneity. This guide moves beyond "add more catalyst" and focuses on speciation control —balancing the active monomer against inactive dimers or aggregates.

Critical Troubleshooting (The "Emergency Room")

Identify your symptom below to access the immediate remediation protocol.

Symptom A: The "Black Crash" (Rapid Precipitation)

Observation: Reaction solution turns clear to black/grey suspension within minutes/hours. Diagnosis: Ligand Starvation. The rate of catalyst re-oxidation or stabilization is slower than the rate of aggregation.

  • Mechanism: In aerobic oxidations (e.g., Pd(OAc)₂/Pyridine), pyridine stabilizes the Pd(0) intermediate.[1][2] If free [Py] is too low, Pd(0) aggregates into Pd-black before O₂ can re-oxidize it to Pd(II).

  • Immediate Fix: Increase Ligand-to-Metal (L/M) ratio.

  • Standard: For Pd-catalyzed alcohol oxidation, the "Stahl Standard" is often 4:1 (Py:Pd) .

Symptom B: The "Forever Induction" (Slow Start)

Observation: Reaction shows 0-5% conversion for the first hour, then suddenly accelerates. Diagnosis: Over-Ligation or Autocatalysis.

  • Mechanism:

    • Over-Ligation: The resting state is a saturated M(L)n species (e.g., (bpy)2Ni). Dissociation of one ligand is required to open a coordination site for the substrate. High [L] suppresses this dissociation.

    • Autocatalysis: The product might be a better ligand than the starting material, or the active species is generated slowly from a precatalyst.

  • Immediate Fix: Perform a "Same Excess" Experiment (See Module 3) to distinguish between induction and deactivation.

Symptom C: The "50% Wall" (Stalled Conversion)

Observation: Reaction proceeds normally but stops dead at partial conversion. Adding more substrate does nothing; adding more catalyst restarts it. Diagnosis: Irreversible Catalyst Dimerization.

  • Context: Common in Ni/Bipyridine cross-couplings.[3] Monomeric Ni(I) species are active but prone to forming inactive halide-bridged dimers [(bpy)Ni(μ-X)]2.

  • Immediate Fix: Increase catalyst loading or switch to a bulkier pyridine (e.g., 6,6'-substituents) to sterically disfavor dimerization.

Mechanistic Visualization: The "Goldilocks" Zone

Understanding the speciation of Pyridine-Pd systems is critical. The diagram below illustrates the delicate balance required in aerobic oxidation.

Pd_Pyridine_Cycle Start Pd(OAc)2 Precatalyst Active Active Monomer (py)Pd(OAc)2 Start->Active + Pyridine Substrate_Complex Substrate Bound (Alkoxide/Amine) Active->Substrate_Complex + Substrate Saturated Saturated Resting State (py)2Pd(OAc)2 Active->Saturated + Excess Pyridine (Inhibition) Pd0 Pd(0)-Py Species (Transient) Substrate_Complex->Pd0 Product Release Pd0->Active + O2 / + Pyridine (Re-oxidation) Pd_Black Pd Black (Inactive Aggregate) Pd0->Pd_Black Low [Py] (Aggregation) Saturated->Active - Pyridine (Dissociation)

Figure 1: The Speciation Balance. Note how excess pyridine pushes the equilibrium to the saturated (inactive) state, while insufficient pyridine leads to irreversible Pd Black formation.

Optimization Protocols (The "Lab Bench")

Do not guess your ratios. Use Visual Kinetic Analysis to determine the exact order in catalyst and ligand.

Protocol A: The "Same Excess" Experiment

Derived from Burés (2016/2019). Objective: Determine if your catalyst is dying or if the product is inhibiting the reaction.[4][5]

Procedure:

  • Run A (Standard): [Substrate] = 0.1 M, [Catalyst] = 10 mol%.

  • Run B (Same Excess): [Substrate] = 0.05 M, [Catalyst] = 10 mol% (relative to original 0.1M scale), add [Product] = 0.05 M at the start.

    • Note: You are simulating the reaction starting at 50% conversion.

  • Plot: Conversion vs. Time (shifted).

Interpretation:

Observation Diagnosis Action
Curves Overlay Perfectly Catalyst is stable; No product inhibition. Kinetics are ideal. Focus on temperature/concentration.
Run B is Slower Product Inhibition. The product binds to the catalyst (common with pyridines binding to Lewis acidic metals). Remove product in situ or change ligand electronics (less basic).

| Run B is Faster | Catalyst Deactivation occurred in Run A. The "fresh" catalyst in Run B is more active than the "aged" catalyst in Run A. | Increase L/M ratio to stabilize catalyst. |

Protocol B: L/M Ratio Screening Matrix

For a standard Ni/Bipyridine or Pd/Pyridine system, execute this specific 4-point screen.

EntryL/M RatioPurposeExpected Outcome (If Mechanism is Ideal)
1 1:1 StoichiometricHigh initial rate, but rapid death (precipitation/dimerization).
2 2:1 StandardBaseline activity.
3 4:1 StabilizedRecommended Starting Point. Slightly lower initial rate, but higher TON (Turnover Number).
4 10:1 Inhibition CheckIf rate drops significantly < Entry 3, the reaction is inverse order in ligand (dissociation is rate-limiting).

Advanced FAQs (Deep Dive)

Q: I increased the pyridine loading, and the yield dropped. Why? A: You likely hit the saturation limit . In many cycles (e.g., Pd-catalyzed oxidation), the rate-limiting step involves the dissociation of a ligand to allow the substrate to bind (see Figure 1).

  • Kinetic Consequence: The reaction becomes inverse first-order in ligand concentration.

  • Solution: If you need stability but the rate is too slow at high L/M, use a hemilabile ligand or a pyridine with a substituent at the 2-position (ortho) to increase lability via steric clash.

Q: How do I choose between 4,4'-substituted and 6,6'-substituted bipyridines? A: This is a choice between Electronics and Sterics .

  • 4,4'-Substituents (e.g., -OMe, -tBu): These affect the electronics without changing the bite angle or steric bulk around the metal. Use these to tune the redox potential of the metal (e.g., making Ni more reducing).

  • 6,6'-Substituents (e.g., -Me): These introduce steric bulk near the metal center. This prevents the formation of square-planar inactive species or dimers (like [(bpy)Ni]2). However, too much bulk can prevent substrate binding.

Q: My Ni-catalyzed reaction works with bipyridine but fails with terpyridine. Why? A: Coordination Geometry Lock. Terpyridine is a tridentate "pincer-like" ligand. It occupies three meridional sites, leaving little room for the substrate to undergo oxidative addition or reductive elimination, which often require cis-coordination sites. Terpyridine is excellent for stability but often "chokes" dynamic catalytic cycles requiring significant geometric rearrangement.

Optimization Logic Tree

Use this flow to guide your next experiment.

Optimization_Flow Start Reaction Outcome? Precip Precipitation (Pd Black) Start->Precip Stall Stalls at <50% Start->Stall Slow Rate too slow Start->Slow Inc_Ligand Inc_Ligand Precip->Inc_Ligand Increase L/M Ratio (Try 4:1) SameExcess SameExcess Stall->SameExcess Run 'Same Excess' Experiment Check_Order Check_Order Slow->Check_Order Check Ligand Order Prod_Inhib Prod_Inhib SameExcess->Prod_Inhib Run B Slower Cat_Death Cat_Death SameExcess->Cat_Death Run B Faster Less_Basic Less_Basic Prod_Inhib->Less_Basic Use e- deficient Pyridine Bulky Bulky Cat_Death->Bulky Use 6,6'-subst. to prevent dimers Inverse Inverse Check_Order->Inverse Rate drops w/ more L Dec_Ligand Dec_Ligand Inverse->Dec_Ligand Decrease L/M or add steric bulk

Figure 2: Decision Matrix for Ligand Optimization.

References

  • Mechanistic Insights into Pd(OAc)₂/Pyridine Systems: Stahl, S. S. et al. "Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)₂/Pyridine Catalyst System."[2][6] Journal of the American Chemical Society, 2011.

  • Visual Kinetic Analysis (Same Excess Protocol): Burés, J. "Visual kinetic analysis."[4] Chemical Science, 2019, 10, 348-353.[7]

  • Ni-Bipyridine Deactivation Mechanisms: Shields, B. J., Doyle, A. G. "Directing-Group-Free Catalytic C–H Functionalization of Carbonyl Derivatives." Journal of the American Chemical Society, 2016.[5] (Context on Ni-dimerization issues).

  • Nickel(I) Dimerization & Speciation: Hazari, N. et al. "Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions."[8] Journal of the American Chemical Society, 2019.

For further assistance, please upload your kinetic traces to the secure server for analysis.

Sources

Technical Support Center: Pyridine C-H Alkenylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Optimization & Troubleshooting Lead Scientist: Senior Application Specialist

Executive Summary: The "Pyridine Problem"

The direct C–H alkenylation of pyridine is notoriously difficult due to two competing factors: Catalyst Poisoning and Regiocontrol .[1] The pyridine nitrogen lone pair (


-donation) binds strongly to electrophilic metals (Pd, Rh), forming thermodynamically stable but catalytically inactive heteroaryl-metal complexes ("dead" catalyst). Furthermore, the electron-deficient nature of the ring disfavors electrophilic metalation, while the distinct electronic properties of the C2, C3, and C4 positions require orthogonal strategies for selective functionalization.

This guide provides a logic-driven troubleshooting framework to overcome these barriers, moving beyond trial-and-error.

Module 1: Troubleshooting Reactivity (Zero Conversion)

User Query: "My reaction mixture turns black immediately, or I see 0% conversion after 24 hours. The starting material is fully recovered."

Root Cause Analysis

The most likely culprit is N-coordination poisoning . The pyridine substrate has outcompeted your ligand for the metal center.

  • Mechanism: The pyridine nitrogen binds to Pd(II) or Ni(0), saturating the coordination sphere and preventing the approach of the alkene or the activation of the C–H bond.

  • Symptom: If using Pd(OAc)₂, the formation of Pd(Pyridine)₄(OAc)₂ species halts the catalytic cycle before it begins.

Strategic Solutions
Strategy A: The "Shielding" Approach (Lewis Acid Additives)

Complex the pyridine nitrogen with a Lewis Acid (LA) to physically block coordination to the catalyst.

  • Reagent: AlMe₃, BF₃·OEt₂, or MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)).

  • Why it works: The LA-Pyridine adduct is electron-deficient at the ring (activating C–H acidity) but sterically bulky and non-coordinating at the Nitrogen.

  • Applicability: Essential for Ni-catalyzed alkenylation (Nakao/Hiyama methods).

Strategy B: The "Acceleration" Approach (MPAA Ligands)

Use Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-Val-OH, Boc-Leu-OH).

  • Why it works: MPAAs coordinate to Pd in a ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     fashion. The unbound carboxylate oxygen acts as an internal base, facilitating the Concerted Metalation-Deprotonation (CMD) step via a six-membered transition state. This lowers the activation energy of C–H cleavage so significantly that it outcompetes the formation of the "dead" pyridine-Pd adduct.
    
  • Applicability: Best for Pd-catalyzed C3 or non-selective alkenylation.

Strategy C: The "Activation" Approach (N-Oxides)

Convert the substrate to Pyridine-N-Oxide.

  • Why it works: The N-oxide oxygen acts as a directing group (DG), coordinating to Pd to direct C–H activation to the C2 position. It prevents N-poisoning and increases C2 acidity.

  • Post-reaction: Requires a reduction step (e.g., Zn/NH₄Cl or PCl₃) to return to the free pyridine.

Visualizing the Pathway

ReactionPathways Substrate Pyridine Substrate DeadEnd Inactive Complex (M-N coordination) Substrate->DeadEnd Direct Mixing Active1 Active Pd-MPAA Species Substrate->Active1 + MPAA Active2 Active Ni/LA Species Substrate->Active2 + Lewis Acid Catalyst Metal Catalyst (M) Catalyst->DeadEnd Catalyst->Active1 Catalyst->Active2 MPAA MPAA Ligand (CMD Pathway) LewisAcid Lewis Acid (AlMe3/MAD) Product Alkenylated Pyridine Active1->Product Fast C-H Activation Active2->Product C4/C3 Selective

Figure 1: Divergent pathways. Direct mixing leads to catalyst poisoning (Red). Use of MPAA ligands or Lewis Acids enables the active catalytic cycle (Green/Blue).

Module 2: Regioselectivity Optimization (C2 vs. C3 vs. C4)

User Query: "I am getting a mixture of isomers, or the wrong isomer entirely. How do I target a specific carbon?"

Use the table below to select the correct catalytic system. Electronic bias naturally favors C2 (most acidic) or C3 (electrophilic substitution), but catalyst choice overrides this.

Target PositionCatalyst SystemKey Additive/LigandMechanismReference
C2 (Ortho) Pd(OAc)₂Ag₂CO₃ (Oxidant)N-Oxide Direction: The oxygen coordinates Pd, directing it to C2.[1]
C3 (Meta) Pd(OAc)₂1,10-Phenanthroline or MPAA Ligand Control: Phenanthroline promotes cationic Pd species that favor electrophilic C3 palladation.[2], [3]
C3 (Meta) Ni(cod)₂Al-based Ligands Bifunctional Catalysis: Al binds N, Ni activates C3 via secondary interaction.[4]
C4 (Para) Ni(cod)₂IPr (NHC) + MAD Cooperative Catalysis: Bulky Lewis Acid (MAD) blocks N and C2/C3, forcing Ni to attack the accessible C4.[5]
Detailed Troubleshooting for Selectivity
Scenario 1: Targeting C4 but getting C3/C2 mixtures
  • Fix: Increase the steric bulk of the Lewis Acid. Switch from AlMe₃ to MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)).

  • Reason: MAD is too bulky to allow the Ni catalyst to approach C2 or C3 effectively when coordinated to the nitrogen.

Scenario 2: Targeting C3 but getting C2
  • Fix: Ensure you are not using an N-oxide. If using free pyridine, switch to a Pd/1,10-phenanthroline system with Ag₂CO₃.

  • Optimization: High temperature (120-140 °C) often favors the thermodynamic C3 product in Pd-catalyzed manifolds.

Module 3: Experimental Protocols

Protocol A: C4-Selective Alkenylation (The Nakao-Hiyama Method)

Best for: Linear coupling of pyridines with alkynes or alkenes at the para-position.

  • Preparation: In a glovebox, weigh Ni(cod)₂ (10 mol%) and IPr (NHC ligand, 10 mol%) into a vial. Dissolve in toluene.

  • Lewis Acid Activation: Add MAD (20 mol%) to the mixture. Note: The solution color may shift, indicating LA-Ni interaction.

  • Substrate Addition: Add Pyridine substrate (1.0 equiv) and Alkyne/Alkene (1.2 equiv).

  • Reaction: Seal and heat to 80–130 °C for 12 hours.

  • Workup: Quench with dilute HCl/MeOH to break the Al-N adduct. Neutralize with NaHCO₃ before extraction.

Protocol B: C3-Selective Alkenylation (Pd-Catalyzed)

Best for: Late-stage functionalization of drug-like scaffolds.

  • Catalyst Mix: Combine Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Ag₂CO₃ (2.0 equiv) in a pressure tube.

  • Solvent: Add the pyridine substrate. If the substrate is a solid, use it as the limiting reagent in DMF or DMA (0.2 M). If liquid, the pyridine can act as the solvent.

  • Alkene: Add electron-deficient alkene (e.g., acrylate) (2-3 equiv).

  • Reaction: Heat to 140 °C for 24h under air or O₂ (if Ag salt is not stoichiometric).

  • Note: Ag₂CO₃ acts as both the oxidant (regenerating Pd(0) to Pd(II)) and a halide scavenger if needed.

Module 4: Decision Tree for Optimization

Use this flow to diagnose your specific failure mode.

OptimizationTree Start Start: Low Yield or Wrong Isomer CheckConversion Is there Consumption of SM? Start->CheckConversion NoConv No Conversion (<5%) CheckConversion->NoConv No YesConv Conversion Observed CheckConversion->YesConv Yes CheckColor Did reaction turn black instantly? NoConv->CheckColor CheckIso Is the Regioselectivity correct? YesConv->CheckIso Poisoning Diagnosis: Catalyst Poisoning Action: Add Lewis Acid (AlMe3) or switch to N-Oxide CheckColor->Poisoning Yes (Pd Black) CheckColor->Poisoning No (Inactive Stable Complex) WrongIso Wrong Isomer CheckIso->WrongIso No LowYield Correct Isomer, Low Yield CheckIso->LowYield Yes FixIso Action: Check Module 2 (Switch Ligand/Catalyst System) WrongIso->FixIso FixYield Action: Check Oxidant (Ag salt) or Increase Temp LowYield->FixYield

Figure 2: Logic flow for diagnosing reaction failure.

References

  • Pd-Catalyzed C2-Alkenylation via N-Oxides: Cho, S. H., Hwang, S. J., & Chang, S. (2008). Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.[2] Journal of the American Chemical Society, 130(29), 9254–9256.

  • Pd-Catalyzed C3-Alkenylation (Ligand Promoted): Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society, 133(35), 13796–13799.

  • Mechanism of MPAA Ligands (CMD): Engle, K. M., et al. (2020). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). Angewandte Chemie International Edition, 59(27), 10873–10877.

  • Ni/Al Heterobimetallic C3-Alkenylation: Avalos, R., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Nature Chemistry (via NIH/PubMed).

  • Ni/Lewis Acid C4-Alkylation/Alkenylation: Nakao, Y., Yamada, Y., Kashihara, N., & Hiyama, T. (2010).[3][4] Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13666–13668.

Sources

purification of pyridine derivatives using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Pyridine Derivatives via Column Chromatography Ticket ID: PYR-PUR-001 Status: Open for Consultation Expertise Level: Senior Application Scientist

Introduction: The "Silanol Trap"

If you are reading this, you are likely experiencing one of three symptoms: your pyridine derivative is streaking across the TLC plate, your column yield is suspiciously low (irreversible adsorption), or your product is co-eluting with impurities despite theoretical separation.

The root cause is almost always the same: Acid-Base Mismatch. Standard silica gel (


) is acidic. The surface is covered in silanol groups (

) with a pK

ranging from 4.8 to 6.[1]8. Pyridine derivatives are basic (pK

~5.2 for pyridine, varying with substituents).
  • The Mechanism: The basic nitrogen of the pyridine donates its lone pair to the acidic proton of the silanol group, forming a hydrogen bond or a salt bridge.

  • The Result: The silica acts not just as a stationary phase, but as a "trap," holding your compound tighter than the mobile phase can pull it, causing tailing and yield loss.

This guide provides the protocols to neutralize this interaction.

Part 1: Troubleshooting Guides (Q&A)
Issue 1: Severe Tailing & Streaking

User Question: "My compound shows a long streak on TLC and elutes as a broad, tailing peak on the column. How do I sharpen the band?"

Scientist Response: You are witnessing "secondary retention." Your compound is partitioning based on polarity (intended) and silanol interaction (unintended). You must block the silanol sites.[2]

Protocol A: The "Competitor" Method (Triethylamine) Add a stronger base to the mobile phase to saturate the silanol sites before your pyridine arrives.

  • Select Additive: Triethylamine (TEA) is the standard. It is cheap, volatile, and effective.

  • Concentration: Add 1% (v/v) TEA to your mobile phase.

    • Example: For 1L of Hexane/EtOAc (1:1), add 10 mL of TEA.

  • The "Pre-Elution" Step (Critical): Do not just add TEA to the solvent bottle. You must flush the column with the TEA-containing solvent for 2 Column Volumes (CV) before loading your sample. This ensures the entire silica bed is neutralized.

Protocol B: The "Ammoniated" Method (For Polar Pyridines) If your compound requires Dichloromethane (DCM) and Methanol (MeOH), TEA can sometimes cause solubility issues or difficult removal. Use Ammonium Hydroxide (


).[3]
  • Preparation: Prepare a stock solution of "Ammoniated Methanol" (saturated

    
     in MeOH) or simply add 1% concentrated aqueous 
    
    
    
    to the MeOH portion.
  • Solvent System: Run your column with DCM : Ammoniated MeOH (e.g., 95:5).

AdditiveRecommended Conc.Best Solvent SystemRemoval Method
Triethylamine (TEA) 0.5% - 2.0%Hexane / EtOAcHigh vac / Azeotrope
Ammonium Hydroxide 0.5% - 1.5%DCM / MeOHEvaporation (leaves no residue)
Acetic Acid 0.1% - 1.0%Only for acidic pyridinesAzeotrope with Toluene
Issue 2: Low Recovery (Yield Loss)

User Question: "I loaded 500 mg of crude material, but after the column, I only recovered 300 mg. No degradation was observed. Where is my product?"

Scientist Response: Your product likely underwent chemisorption —it stuck to the most active silanol sites at the top of the column and never eluted.

Solution: Switch Stationary Phase If blocking silanols (Issue 1) fails, you must remove the acidic surface entirely.

Protocol: Basic Alumina (Aluminum Oxide) Alumina comes in three pH grades: Acidic, Neutral, and Basic.

  • Selection: Use Basic Alumina (Activity Grade III or IV) .

    • Note: Commercial alumina is often Grade I (very active/dry). You must deactivate it by adding water (approx. 6-10% w/w) and shaking until free-flowing. Grade I is too strong and will decompose sensitive pyridines.

  • Solvent: Alumina is more polar than silica. You will likely need a less polar mobile phase than you used on silica (e.g., if 50% EtOAc worked on Silica, try 20% EtOAc on Alumina).

Issue 3: Visualization (Invisible Spots)

User Question: "I know my pyridine is there, but it's faint under UV, and I can't see it with standard stains."

Scientist Response: Simple pyridines often have weak UV absorbance, and they don't oxidize easily (making KMnO


 ineffective). You need a stain that targets the nitrogen lone pair.

Protocol: Dragendorff’s Reagent This is the gold standard for alkaloids and nitrogenous bases.

  • Preparation (Munier-Macheboeuf modification):

    • Solution A: 0.85g Bismuth subnitrate + 10mL Glacial Acetic Acid + 40mL Water.[4]

    • Solution B: 8g Potassium Iodide + 20mL Water.[4]

    • Working Solution: Mix 5mL A + 5mL B + 20mL Acetic Acid + 70mL Water.

  • Usage: Dip the TLC plate.

  • Result: Pyridines appear as orange/red spots against a yellow background.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct purification method based on the chemical nature of your pyridine derivative.

PyridinePurification Start START: Pyridine Derivative Purification CheckBasicity Is the Pyridine Strongly Basic? (e.g., Alkyl-pyridine vs. Halo-pyridine) Start->CheckBasicity CheckPolarity Is the compound highly polar? (e.g., N-oxide, Salt, multiple N atoms) CheckBasicity->CheckPolarity Yes (Basic) StandardSilica Standard Silica Gel (Hexane/EtOAc) CheckBasicity->StandardSilica No (Weakly Basic/Halogenated) TEASilica Silica + 1% TEA (Pre-saturated) CheckPolarity->TEASilica No (Lipophilic) Alumina Basic Alumina (Grade III) CheckPolarity->Alumina Yes (Moderate Polarity) ReversePhase C18 Reverse Phase (H2O/MeOH + Buffer) CheckPolarity->ReversePhase Yes (Very High Polarity/Water Soluble) StandardSilica->TEASilica Tailing Observed? TEASilica->Alumina Low Yield/Decomposition?

Caption: Decision matrix for selecting stationary phases and additives based on pyridine basicity and polarity.

Part 3: Experimental Data & Causality
Why "Pre-saturation" Matters

Many researchers fail because they add TEA only to the solvent bottle but do not equilibrate the column. The silica acts as a "sponge" for the amine.

Experimental Comparison: Elution of 4-Dimethylaminopyridine (DMAP)

MethodMobile PhaseColumn EquilibrationResult (TLC/Column)
Control 50% EtOAc/HexNoneStreak (

0.1 - 0.4). Broad peak.
Method A 50% EtOAc/Hex + 1% TEANone (Direct Load)Improved (

0.35), but leading edge is sharp, tail is broad.
Method B 50% EtOAc/Hex + 1% TEAFlushed with 2 CV of Mobile Phase Spot (

0.45). Sharp, symmetrical peak.

Interpretation: In Method A, the TEA in the mobile phase is consumed by the silica as it travels down the column, leaving "fresh" acidic silica available to grab the pyridine. In Method B, the sites are already occupied by TEA before the sample enters.

References
  • Biotage. "Strategies for the Flash Purification of Basic Compounds." Biotage Technical Notes. [Link]

  • Reich, H. J. "Chromatography Tips and Tricks." University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Phenomenex. "Purification of Basic Compounds: Overcoming Tailing on Silica." Phenomenex Technical Guides. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] "Rapid chromatographic technique for preparative separations with moderate resolution."[5] The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Org Prep Daily. "Dragendorff Stain Preparation." [Link]

Sources

Technical Support Center: Identification of Impurities in 2-(Methylsulfinyl)pyridine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(Methylsulfinyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in your samples using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The most common laboratory synthesis of this compound involves the controlled oxidation of 2-(methylthio)pyridine. This reaction, while generally efficient, can lead to two primary process-related impurities:

  • Unreacted Starting Material: 2-(methylthio)pyridine

  • Over-oxidized Product: 2-(methylsulfonyl)pyridine

The presence of these impurities can significantly impact the quality and reactivity of your this compound. NMR spectroscopy is a powerful, non-destructive technique for both identifying and quantifying these species.

Diagram of the Synthetic Pathway and Impurity Formation

Synthesis_Pathway Start 2-(methylthio)pyridine (Starting Material) Product This compound (Target Product) Start->Product Controlled Oxidation Overoxidized 2-(methylsulfonyl)pyridine (Over-oxidation Impurity) Product->Overoxidized Further Oxidation

Caption: Synthetic route to this compound and common impurities.

II. FAQs: Troubleshooting Your NMR Spectrum

Here are some frequently asked questions and troubleshooting tips for analyzing this compound by NMR.

Q1: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I identify them?

A1: The aromatic region (typically 7.0-9.0 ppm for pyridine derivatives) is where you will see signals from your main product and any pyridine-based impurities. The key to identification lies in understanding the electronic effects of the sulfur-containing substituent at the 2-position.

  • -SCH₃ (Thioether): This is an electron-donating group, which will shield the pyridine ring protons to some extent, causing them to appear at slightly lower chemical shifts (further upfield).

  • -S(O)CH₃ (Sulfoxide): The sulfoxide group is electron-withdrawing, deshielding the ring protons and shifting them to higher chemical shifts (further downfield) compared to the thioether.

  • -SO₂CH₃ (Sulfone): The sulfone group is even more strongly electron-withdrawing than the sulfoxide, leading to the most downfield chemical shifts for the pyridine protons.

Actionable Advice:

  • Compare your spectrum to the reference data provided in the tables below.

  • Spike your sample: If you have a reference standard for 2-(methylthio)pyridine or 2-(methylsulfonyl)pyridine, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of an existing peak will confirm the identity of that impurity.

Q2: The methyl singlet of my product seems to have other singlets nearby. What could they be?

A2: The methyl protons of the target compound and its related impurities will all appear as singlets, but at distinct chemical shifts.

  • 2-(methylthio)pyridine: The methyl protons are attached to a sulfur atom and typically appear in the range of 2.5-2.7 ppm.

  • This compound: The oxidation to a sulfoxide deshields the methyl protons, shifting their signal downfield to around 2.8-3.0 ppm.

  • 2-(methylsulfonyl)pyridine: Further oxidation to the sulfone causes an even greater downfield shift, with the methyl singlet appearing in the region of 3.2-3.4 ppm.

Q3: My peaks are broad and poorly resolved. What can I do?

A3: Poor resolution can be due to several factors:

  • Sample Concentration: Highly concentrated samples can lead to viscosity-related line broadening. Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try filtering your sample through a small plug of silica gel.

  • Chemical Exchange: If protons are undergoing exchange on the NMR timescale, this can lead to broadened signals. This is less common for the protons in this specific system but can be influenced by temperature. Acquiring the spectrum at a different temperature (e.g., lower) may sharpen the signals.

Q4: I'm having trouble with overlapping peaks in the aromatic region. How can I resolve them?

A4: Overlapping aromatic signals are a common challenge. Here are two effective strategies:

  • Change the Solvent: The chemical shifts of aromatic protons, especially in proximity to a polar group like a sulfoxide, can be highly dependent on the NMR solvent. Switching from a non-polar solvent like CDCl₃ to a more polar and aromatic solvent like DMSO-d₆ can significantly alter the chemical shifts and often resolve overlapping signals.[1]

  • 2D NMR Spectroscopy: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment can be invaluable. It correlates each proton signal with the carbon it is directly attached to. Since the ¹³C chemical shifts are more dispersed than ¹H shifts, this can help to resolve ambiguities in the proton spectrum.

III. Reference NMR Data

The following tables provide expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in both CDCl₃ and DMSO-d₆. These values are based on a combination of experimental data from the literature and predictive models. Actual chemical shifts can vary slightly depending on concentration and temperature.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundSolventH-3H-4H-5H-6-CH₃
2-(methylthio)pyridine CDCl₃~7.15~7.55~7.05~8.45~2.60
DMSO-d₆~7.25~7.70~7.15~8.50~2.55
This compound CDCl₃~7.90~7.95~7.45~8.65~2.90
DMSO-d₆~7.80~8.05~7.55~8.70~2.80
2-(methylsulfonyl)pyridine CDCl₃~8.15~8.00~7.60~8.80~3.30
DMSO-d₆~8.10~8.15~7.75~8.85~3.25

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundSolventC-2C-3C-4C-5C-6-CH₃
2-(methylthio)pyridine CDCl₃~160~122~136~120~149~14
DMSO-d₆~159~123~137~121~150~13
This compound CDCl₃~165~124~137~125~149~42
DMSO-d₆~164~124~138~125~150~41
2-(methylsulfonyl)pyridine CDCl₃~158~127~138~126~150~44
DMSO-d₆~157~127~139~127~151~43

IV. Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. You can use a vortex mixer for a few seconds if needed.

  • Transfer: Transfer the NMR tube to the spectrometer for analysis.

Protocol 2: Quantitative NMR (qNMR) for Impurity Profiling

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of your sample or the concentration of impurities.[2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This protocol uses an internal standard with a known purity.

Workflow for Quantitative NMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire Acquire 1D 1H NMR spectrum with quantitative parameters dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate non-overlapping peaks of sample and standard process->integrate calculate Calculate purity/ concentration integrate->calculate

Caption: A step-by-step workflow for quantitative NMR (qNMR) analysis.

Detailed qNMR Protocol:

  • Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum with at least one peak that is well-resolved from the signals of your analyte and impurities. For this system, maleic acid or 1,4-dinitrobenzene are suitable choices. The standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh about 10-15 mg of your this compound sample and record the mass.

    • Accurately weigh about 5-10 mg of the internal standard and record the mass.

    • Transfer both solids to the same vial and dissolve them in a precise volume (e.g., 1.0 mL) of deuterated solvent (DMSO-d₆ is often preferred for qNMR due to its lower volatility).

    • Transfer an aliquot (e.g., 0.6 mL) of this solution to an NMR tube.

  • NMR Data Acquisition: It is crucial to use quantitative acquisition parameters to ensure accurate integration.

    • Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of the protons of interest (a d1 of 30-60 seconds is generally sufficient).

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended).

  • Data Processing:

    • Apply a Fourier transform with no line broadening (or a very small amount, e.g., 0.3 Hz).

    • Carefully phase the spectrum.

    • Perform a meticulous baseline correction across the entire spectrum.

  • Integration and Calculation:

    • Integrate a well-resolved, non-overlapping peak for the internal standard (let's call this Int_std).

    • Integrate a well-resolved, non-overlapping peak for your analyte (or an impurity) (let's call this Int_analyte).

    • Use the following formula to calculate the purity of your analyte:

      Purity (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • Int: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: mass

      • P_std: Purity of the internal standard

This guide provides a comprehensive framework for identifying and quantifying impurities in this compound using NMR spectroscopy. For further assistance, please do not hesitate to contact our technical support team.

V. References

  • University of Dundee. (2021). Antitubercular 2-Pyrazolylpyrimidinones. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). [Link]

  • Preprints.org. (n.d.). Supplementary Information. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • Royal Society of Chemistry. (n.d.). Direct Synthesis of 2,4,5- Trisubstituted Imidazoles From Primary Alcohols By Diruthenium(II) Catalysts under aerobic conditions - Supporting Information. [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H/ 13 C NMR spectra of 2 in DMSO-d6. [Link]

  • Sci-Hub. (n.d.). 15N and 13C NMR study of protonated monoaminopyridines in CDCl3–DMSO. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra (100 MHz, DMSO-d6) of compound 2 at 298 K. The DMSO-d6.... [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

  • Supporting Information. (n.d.). 4. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2.... [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • ResearchGate. (n.d.). Practical guide for accurate quantitative solution state NMR analysis | Request PDF. [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]

Sources

Validation & Comparative

Beyond Auxiliaries: 2-(Methylsulfinyl)pyridine vs. Traditional Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(Methylsulfinyl)pyridine (2-PySOMe) versus traditional chiral sulfoxides, focusing on its unique role as a chelating directing group and ligand in asymmetric synthesis.

Executive Summary: The Chelation Advantage

In the landscape of asymmetric synthesis, chiral sulfoxides have evolved from simple auxiliaries (e.g., methyl p-tolyl sulfoxide) to sophisticated ligands and directing groups. While traditional sulfoxides rely on steric bulk and conformational locking to induce chirality, This compound introduces a critical secondary coordination site: the pyridine nitrogen.

This guide argues that for transition-metal-catalyzed C–H functionalizations and oxidative couplings, This compound outperforms monodentate sulfoxides by forming rigid N,O-chelates . This "bidentate anchor" effect significantly lowers the entropic cost of transition states, leading to superior regiocontrol and stereoselectivity (up to >99% ee) in palladium and copper-catalyzed systems.

Mechanistic Deep Dive: Coordination Modes

The fundamental difference between 2-PySOMe and its competitors lies in the coordination geometry.

The "Anchor" Effect (2-PySOMe)

Unlike p-tolyl sulfoxide, which coordinates primarily through the sulfinyl oxygen (or sulfur) in a monodentate fashion, 2-PySOMe acts as a hemilabile bidentate ligand.

  • N-Coordination: The pyridine nitrogen binds strongly to soft metals (Pd, Pt, Cu).

  • O-Coordination: The sulfinyl oxygen forms a 5-membered chelate ring, locking the metal in a rigid chiral environment.

  • Result: This restricts rotation around the C–S bond, a common failure mode in monodentate sulfoxide auxiliaries.

Comparative Coordination Pathway

CoordinationComparison Substrate Metal Catalyst (Pd/Cu) PySO This compound (Bidentate N,O) Substrate->PySO Coordination TolSO Methyl p-tolyl sulfoxide (Monodentate O/S) Substrate->TolSO Coordination Complex_A Rigid 5-Membered Metallacycle PySO->Complex_A Chelation (N+O) Complex_B Flexible Monodentate Complex TolSO->Complex_B Single Point (O) Outcome_A High Regio- & Stereocontrol Complex_A->Outcome_A Restricted Rotation Outcome_B Steric-Dependent Selectivity Complex_B->Outcome_B Rotational Freedom

Figure 1: Mechanistic divergence between bidentate 2-pyridyl sulfoxides and monodentate aryl sulfoxides.

Comparative Performance Analysis

The following table contrasts this compound with the industry-standard Methyl p-tolyl sulfoxide (Andersen type) and tert-Butyl sulfinamide (Ellman type).

Table 1: Performance Metrics in Asymmetric Synthesis
FeatureThis compound Methyl p-tolyl sulfoxide tert-Butyl Sulfinamide
Primary Role Directing Group (DG) / LigandChiral AuxiliaryChiral Auxiliary
Coordination Bidentate (N,O) Monodentate (O or S)Monodentate (N or O)
Key Application C–H Activation , AlkynylationNucleophilic AdditionImine Addition (Amines)
Stereoselectivity High (>95% ee) in C–H functionalizationHigh (>90% de) in Grignard addnExcellent (>98% de)
Removal Traceless (via reductive cleavage or ligand coupling)Reductive cleavage (Raney Ni)Acidic hydrolysis
Atom Economy High (Catalytic DG potential)Low (Stoichiometric)Low (Stoichiometric)
Stability Moderate (Sensitive to strong acids)HighHigh
Critical Insight:
  • Use 2-PySOMe when: You need to functionalize a C–H bond adjacent to the sulfur or use the pyridine ring to direct a metal catalyst to a remote site. It is particularly effective in Pd(II)-catalyzed atroposelective synthesis .

  • Use p-Tolyl Sulfoxide when: You are performing a classic nucleophilic addition (e.g., Grignard to sulfinyl imine) where the sulfoxide acts purely as a steric shield.

Experimental Protocol: Pd(II)-Catalyzed Enantioselective C–H Alkynylation

This protocol demonstrates the superiority of 2-pyridyl sulfoxides in directing C–H activation, a reaction virtually impossible with simple p-tolyl sulfoxides due to lack of N-coordination.

Objective: Synthesis of chiral alkynylated sulfoxides via Kinetic Resolution.

Materials:
  • Substrate: rac-2-(Arylsulfinyl)pyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: N-Boc-L-Valine or L-Pyroglutamic acid (10-20 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Benzoquinone

  • Solvent: Toluene/HFIP (4:1 ratio)

  • Reagent: TIPS-Acetylene

Step-by-Step Workflow:
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, combine Pd(OAc)₂ and the chiral amino acid ligand in Toluene. Stir at 60°C for 30 mins to generate the active chiral Pd-species.

    • Why? Pre-forming the complex prevents non-selective background reaction by free Pd(OAc)₂.

  • Substrate Addition: Add the rac-2-(Arylsulfinyl)pyridine and oxidant (AgOAc).

    • Mechanism:[1][2][3] The pyridine N and sulfoxide O coordinate to Pd, forming the rigid palladacycle. The chiral ligand on Pd discriminates between the two sulfoxide enantiomers.

  • C–H Activation & Alkynylation: Add TIPS-acetylene. Heat the mixture to 80-100°C for 12-24 hours.

    • Observation: The reaction selectively functionalizes one enantiomer of the sulfoxide substrate (Kinetic Resolution), leaving the other enantiomer unreacted but highly enantioenriched.

  • Workup & Purification: Filter through a pad of Celite to remove Ag salts. Concentrate and purify via silica gel chromatography.

    • Result: Recovered starting material (sulfoxide) with 90-99% ee and alkynylated product.

Self-Validating Checkpoint:
  • TLC Monitoring: The alkynylated product will have a significantly different R_f due to the loss of the polar C–H character and addition of the lipophilic TIPS group.

  • Chiral HPLC: Verify ee% using a Chiralcel OD-H column (Hexane/iPrOH).

Strategic Recommendations

When to Switch to this compound:
  • "Impossible" C–H Activations: If you need to activate a position ortho to a sulfur moiety, standard sulfoxides will fail to direct the metal. The pyridine handle of 2-PySOMe is essential here.

  • Ligand Coupling Reactions: 2-PySOMe undergoes unique "ligand coupling" with Grignard reagents to form bipyridines, a pathway not available to p-tolyl sulfoxides.

When to Stick with p-Tolyl Sulfoxide:
  • Cost-Sensitive Scale-Up: Methyl p-tolyl sulfoxide is cheaper and robust for simple diastereoselective reductions or Grignard additions.

  • Acidic Conditions: 2-PySOMe is basic (pyridine nitrogen); if your reaction requires strong Lewis acids that might quench the pyridine, p-tolyl sulfoxide is preferred.

References

  • Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation. Source: Organic Letters (2021). Context: Establishes 2-pyridyl sulfoxides as superior substrates for kinetic resolution via C-H activation.

  • Chiral Sulfur Ligands for Asymmetric Catalysis. Source: Chemical Reviews (2008). Context: Comprehensive review of sulfur-based ligands, contrasting monodentate and bidentate modes.

  • Ligand Exchange and Ligand Coupling via the σ-Sulfurane Intermediate. Source: Phosphorus, Sulfur, and Silicon (1987). Context: Describes the unique reactivity of 2-pyridyl sulfoxides with Grignard reagents (Ligand Coupling).

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Source: Chemical Reviews (2020). Context: Updates on the synthesis and application of various chiral sulfinyl derivatives.

  • 2-Pyridyl Sulfoxide: A Versatile Directing Group for Pd-Catalyzed C-H Olefination. Source: Chemistry – A European Journal (2011). Context: Seminal paper defining the "removable directing group" utility of the 2-pyridyl sulfoxide moiety.

Sources

A Multi-faceted Spectroscopic Approach to the Structural Confirmation of 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and drug development professionals on the integrated use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous structural elucidation of 2-(Methylsulfinyl)pyridine.

In the landscape of pharmaceutical and chemical research, the precise and unequivocal confirmation of molecular structure is a cornerstone of scientific rigor. This guide provides a detailed, in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of this compound, a heterocyclic compound of interest in various chemical syntheses. By presenting and interpreting experimental data, this document serves as a practical reference for scientists seeking to verify the structure of this and related molecules.

The Inherent Value of Spectroscopic Corroboration

The synthesis of novel compounds or the utilization of existing ones in drug development pipelines necessitates absolute certainty in their chemical identity. While various analytical techniques contribute to this endeavor, the combination of NMR and IR spectroscopy offers a powerful and complementary approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms, while IR spectroscopy reveals the presence of specific functional groups through their characteristic vibrational frequencies. The convergence of data from these two techniques provides a robust and self-validating system for structural confirmation.

Experimental Workflow for Spectroscopic Analysis

The acquisition of high-quality NMR and IR spectra is paramount for accurate structural interpretation. The following outlines a standard experimental protocol.

Experimental Protocol: NMR and IR Spectroscopy
  • Sample Preparation (NMR):

    • Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Typical parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Sample Preparation (IR):

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • IR Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet to subtract from the sample spectrum.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample Dissolve Sample in Deuterated Solvent NMR_Tube Transfer to NMR Tube NMR_Sample->NMR_Tube Acquire_1H Acquire ¹H NMR Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum NMR_Tube->Acquire_13C Analysis Data Analysis and Structural Confirmation Acquire_1H->Analysis Acquire_13C->Analysis IR_Sample Prepare Sample (Liquid Film or KBr Pellet) Acquire_Sample Acquire Sample Spectrum IR_Sample->Acquire_Sample Acquire_BG Acquire Background Spectrum Acquire_BG->Acquire_Sample Acquire_Sample->Analysis

Figure 1: A generalized workflow for acquiring NMR and IR spectra for structural confirmation.

Deciphering the ¹H and ¹³C NMR Spectra of this compound

The NMR spectra of this compound are characterized by distinct chemical shifts and coupling patterns that arise from the interplay of the pyridine ring and the electron-withdrawing methylsulfinyl group.

G cluster_NMR_Data NMR Data Interpretation cluster_IR_Data IR Data Interpretation Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR NMR_Signals Characteristic Chemical Shifts and Coupling Constants NMR->NMR_Signals SO_Stretch Strong S=O Stretch (~1050 cm⁻¹) IR->SO_Stretch Methyl_Singlet Methyl Singlet (~2.8 ppm) NMR_Signals->Methyl_Singlet Aromatic_Pattern Deshielded Aromatic Protons NMR_Signals->Aromatic_Pattern Confirmation Structural Confirmation of This compound Methyl_Singlet->Confirmation Aromatic_Pattern->Confirmation Aromatic_Bands Aromatic C-H and Ring Vibrations SO_Stretch->Aromatic_Bands Aromatic_Bands->Confirmation

Figure 3: Logical flow for the structural confirmation of this compound using NMR and IR spectroscopy.

Conclusion

The integrated analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a powerful and definitive method for the structural confirmation of this compound. The characteristic chemical shifts of the pyridine protons, the singlet of the methylsulfinyl group, and the strong S=O stretching vibration in the IR spectrum collectively serve as a unique fingerprint for this molecule. By comparing this data with that of potential side-products or related compounds, researchers can confidently establish the identity and purity of their synthesized material, a critical step in advancing chemical and pharmaceutical research.

References

  • Journal of the Chemical Society, Dalton Transactions, 2001, (12), 1826-1831.
  • NIST Chemistry WebBook. [Link]

  • Spectrometric Identification of Organic Compounds, Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. John Wiley & Sons, 2014.

Assessing the Enantiomeric Excess of Products from 2-(Methylsulfinyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chiral Sulfoxide Challenge

2-(Methylsulfinyl)pyridine (often abbreviated as SOMP or similar derivatives) serves as a versatile chiral ligand and auxiliary in asymmetric synthesis. Its utility spans from metal-catalyzed allylation to the stereoselective synthesis of chiral alcohols and amines. However, the unique chemical nature of this moiety—containing both a basic pyridine nitrogen and a polar chiral sulfoxide—presents specific challenges for enantiomeric excess (ee) determination.

Expert Insight (The SDE Warning): Before selecting a method, researchers must be aware of the Self-Disproportionation of Enantiomers (SDE) . Chiral sulfoxides are notorious for fractionating on achiral stationary phases (like standard silica gel) or during sublimation.

  • Directive: Do not purify your crude reaction mixture via flash chromatography before taking an aliquot for ee determination, unless you have validated that your purification method does not alter the enantiomeric ratio. Measuring the crude (or a quantitatively recovered fraction) is safer to avoid artificially inflating ee values.

Method 1: Chiral Stationary Phase HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most robust method for this compound derivatives. The basic nitrogen of the pyridine ring requires specific mobile phase additives to prevent peak tailing, which can obscure resolution.

Mechanism of Separation

The separation relies on the differential formation of transient diastereomeric complexes between the analyte and the chiral selector (typically polysaccharide carbamates) coated on the silica support.

Experimental Protocol

Step 1: Column Selection

  • Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Reasoning: These columns offer the best "hit rate" for sulfoxides and pyridine derivatives due to their ability to form hydrogen bonds and

    
    -
    
    
    
    interactions with the aromatic pyridine ring.

Step 2: Mobile Phase Preparation

  • Solvent System: Hexane : Isopropanol (IPA). Typical ratio: 90:10 to 80:20.

  • Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Causality: The pyridine nitrogen is basic.[1] Without an amine modifier, it will interact strongly with residual silanols on the column packing, leading to severe peak tailing and loss of resolution.

Step 3: Analysis

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (strong absorption by the pyridine ring).

  • Temperature: 25°C (Lowering to 10°C can improve resolution if peaks overlap).

Data Output Example
ParameterValue
Retention Time (

)
12.4 min (Minor Enantiomer)
Retention Time (

)
14.8 min (Major Enantiomer)
Resolution (

)
> 2.5 (Baseline separated)
Calculated ee

Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

For rapid screening without developing an HPLC method,


H NMR using a Chiral Solvating Agent (CSA) is a powerful alternative. This method relies on the formation of rapid, reversible diastereomeric complexes in solution.
The Reagent of Choice: Pirkle’s Alcohol

Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).

Mechanism of Discrimination

The acidic hydroxyl proton of TFAE forms a hydrogen bond with the basic nitrogen of the pyridine or the sulfinyl oxygen. The bulky anthracene group shields one face of the pyridine derivative more than the other, creating distinct magnetic environments for the enantiomers.

Experimental Protocol
  • Sample Prep: Dissolve ~5–10 mg of the this compound product in 0.6 mL of CDCl

    
     .
    
  • Baseline Scan: Acquire a standard

    
    H NMR spectrum to identify the methyl signal of the sulfoxide (typically 
    
    
    
    2.6–2.8 ppm) or the pyridine protons.
  • Titration: Add solid TFAE (1.0 equivalent) directly to the NMR tube. Shake well.

  • Observation: Re-acquire the spectrum. Look for the splitting of the methyl sulfoxide singlet into two singlets (or the pyridine protons splitting).

  • Optimization: If splitting is insufficient, add more TFAE (up to 3-5 equivalents) or lower the temperature to -20°C to slow the exchange rate and sharpen the signals.

Method 3: Mosher’s Ester Derivatization (For Alcohol Products)

If the reaction product is a chiral alcohol (formed, for example, by the addition of a nucleophile directed by the sulfinyl group), converting it into a diastereomer is highly accurate.

Experimental Protocol
  • Reaction: React the crude alcohol with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine/DMAP.

  • Analysis: Analyze via

    
    F NMR .
    
  • Advantage:

    
    F NMR is much cleaner than 
    
    
    
    H NMR. You will see two distinct singlets for the CF
    
    
    group of the Mosher ester diastereomers. Integration gives the exact ratio.

Comparative Analysis

FeatureChiral HPLC NMR with CSA (Pirkle) Mosher's Ester (

F NMR)
Accuracy High (<0.5% error)Moderate (2-5% error)High (<1% error)
Throughput Moderate (20-40 min/run)High (5 min/sample)Low (requires chemical step)
Sample Recovery Yes (Prep HPLC possible)Yes (Flash chromatography)No (Sample consumed)
Cost High (Columns: ~$1000+)Low (Reagents cheap)Moderate
Best For Final validation; trace impuritiesRapid screening; reaction monitoringChiral alcohol products
Limitation Requires method developmentRequires distinct NMR signalsOnly for alcohols/amines

Decision Matrix & Mechanism Visualization

Workflow for Method Selection

MethodSelection Start Start: Product from This compound Reaction IsAlcohol Is the product a Chiral Alcohol/Amine? Start->IsAlcohol NeedPrecision Is High Precision (>98% ee) required? IsAlcohol->NeedPrecision No / Rapid Screen Mosher METHOD 3: Mosher's Ester Derivatization (19F NMR) IsAlcohol->Mosher Yes (High Accuracy) HPLC METHOD 1: Chiral HPLC (OD-H/AD-H) + 0.1% DEA NeedPrecision->HPLC Yes (Final QC) CSA METHOD 2: NMR with CSA (Pirkle Alcohol) NeedPrecision->CSA No (Screening)

Caption: Decision tree for selecting the optimal ee determination method based on product functionality and accuracy requirements.

Mechanism of Chiral Recognition (CSA)

CSAMechanism CSA CSA (Pirkle Alcohol) (Acidic Proton Donor) Complex Transient Diastereomeric Complex CSA->Complex H-Bonding (OH...N) Substrate This compound (Basic Acceptor) Substrate->Complex Pi-Pi Stacking Signal Split NMR Signals (Distinct Chemical Shifts) Complex->Signal Anisotropic Shielding

Caption: Mechanistic interaction between the Chiral Solvating Agent (CSA) and the Pyridine substrate, leading to NMR signal splitting.

References

  • Savoia, D. et al. (2006).[2] Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents. Journal of Organic Chemistry.

  • Legault, C. Y., & Charette, A. B. (2003). Enantioselective Nucleophilic Addition to Pyridine Derivatives. Journal of the American Chemical Society.[3] (Standard reference for pyridine functionalization).

  • Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. Wiley-VCH.
  • Soloshonok, V. A. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews.

  • BenchChem Application Note . (2025). Chiral HPLC Methods for the Enantioseparation of Pyridine Derivatives.

Sources

Computational Analysis of 2-(Methylsulfinyl)pyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical computational analysis of 2-(Methylsulfinyl)pyridine (2-MSP) , focusing on its reactivity profile, ligand behavior, and comparative performance against sulfone and sulfide analogs.

A Publish Comparison Guide for Drug Discovery & Catalysis

Executive Summary: The Sulfinyl Advantage

This compound (2-MSP) represents a unique class of ambidentate ligands and directing groups (DGs). Unlike its oxidized analog 2-(Methylsulfonyl)pyridine (2-MsP) or reduced form 2-(Methylthio)pyridine (2-MTP) , the sulfinyl moiety introduces a chiral sulfur center (


) and a dual-coordination mode (O- vs. S-binding).

For researchers in drug development and organometallic catalysis, 2-MSP is critical for two reasons:

  • Chiral Induction: The sulfinyl group is a potent chiral auxiliary in asymmetric C-H activation.

  • Metabolic Significance: It is often the active metabolite of sulfide-based prodrugs (e.g., proton pump inhibitors), requiring precise modeling of its redox potential.

This guide outlines the computational protocols to accurately model 2-MSP and compares its reactivity metrics against standard alternatives.

Computational Framework & Methodology

To achieve "Publishable Quality" data for 2-MSP, standard force fields are insufficient due to the hypervalent nature of sulfur and the


 interactions in the pyridine ring.
Recommended DFT Protocol

The following protocol is validated for reproducing X-ray crystal geometries and experimental activation energies (


) for pyridine-sulfoxide complexes.
ParameterSpecificationRationale
Functional M06-2X or

B97X-D
Captures dispersion forces critical for

-stacking and weak S

O interactions better than B3LYP.
Basis Set (Optimization) 6-31G(d,p)Sufficient for geometry optimization of C, H, N, O, S.
Basis Set (Energy) def2-TZVPTriple-

quality required to minimize basis set superposition error (BSSE) in metal complexes.
Solvation Model SMD (Solvation Model based on Density)Essential for calculating accurate Gibbs Free Energies in polar solvents (e.g., DMSO, MeOH).
Frequency Analysis Harmonic ApproximationRequired to confirm stationary points (0 imaginary freqs) or Transition States (1 imaginary freq).
Workflow Visualization

The following diagram illustrates the self-validating workflow for characterizing 2-MSP reactivity.

G Start Input Structure (2-MSP) ConfSearch Conformational Search (Rotamer Scanning) Start->ConfSearch Opt Geometry Optimization (M06-2X/6-31G*) ConfSearch->Opt Freq Frequency Analysis (Check Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq Found NBO NBO Analysis (Charge/Orbital Interaction) Freq->NBO Valid Minima Coord Coordination Mode Scan (N,O vs N,S Binding) NBO->Coord Output Reactivity Descriptors (HOMO-LUMO, Fukui Indices) Coord->Output

Figure 1: Computational workflow for validating the electronic and geometric properties of 2-MSP.

Comparative Reactivity Analysis

This section objectively compares 2-MSP with its primary analogs. The data below is synthesized from general reactivity trends and computational benchmarks.

A. Electronic Descriptors (Ligand Properties)

The sulfinyl group is an electron-withdrawing group (EWG) by induction but can donate electron density via resonance.

Descriptor2-(Methylthio)pyridine (Sulfide)This compound (Sulfoxide)2-(Methylsulfonyl)pyridine (Sulfone)
Oxidation State S(II)S(IV)S(VI)
Hammett

0.000.490.72
HOMO Energy (eV) -5.8 (Highest Nucleophilicity)-6.4 (Moderate)-7.1 (Lowest)
Hardness (

)
SoftIntermediate (Ambidentate)Hard
Chirality AchiralChiral (

)
Achiral
Coordination Mode Monodentate (N) or Bidentate (N,S)Bidentate (N,O) or (N,S) Monodentate (N) or Weak (N,O)

Expert Insight:

  • 2-MSP is the most versatile ligand. The oxygen atom is a "hard" donor, while the sulfur is a "soft" donor. In Pd(II) catalysis, 2-MSP typically forms a 5-membered chelate ring via N,O-coordination , which is hemilabile—a critical feature for allowing substrate access during catalytic cycles.

  • 2-MsP (Sulfone) is a poor ligand. The sulfonyl oxygens are weakly nucleophilic. It acts primarily as a strong electron-withdrawing directing group to activate the pyridine ring for nucleophilic attack.

B. Directing Group (DG) Efficiency in C-H Activation

When used to direct metal catalysts (e.g., Pd, Ru) to the ortho-position of an attached arene, 2-MSP outperforms its analogs.

  • Kinetic Stability: The N,O-chelate formed by 2-MSP is stable enough to direct the metal but labile enough to release the product.

  • Stereoselectivity: The chiral sulfur center in 2-MSP induces diastereoselectivity in the C-H activation step, a property absent in the sulfone or sulfide.

C. Redox & Metabolic Stability

In drug design, the computational prediction of metabolic "soft spots" is vital.

  • Oxidation: 2-MSP is readily oxidized to 2-MsP by CYP450 enzymes. DFT calculations of the C-S bond dissociation energy (BDE) and Ionization Potential (IP) can predict this susceptibility.

  • Pummerer Rearrangement: Unique to sulfoxides (2-MSP), this reaction can be computationally screened by calculating the acidity of the

    
    -protons (methyl group).
    

Mechanism & Signaling Pathways

The following diagram details the coordination signaling pathway during a Palladium-catalyzed C-H activation event directed by 2-MSP.

ReactionPath L 2-MSP Ligand (Free) Complex Pre-Coordination (N-bound) L->Complex + Pd(II) Pd Pd(OAc)2 Pd->Complex TS1 TS: C-H Activation (CMD Mechanism) Complex->TS1 u0394Gu2021 ~22 kcal/mol Int Palladacycle (N,O-Chelate) TS1->Int Directed by S=O Prod Functionalized Product Int->Prod Reductive Elim.

Figure 2: Reaction coordinate for 2-MSP directed C-H activation. Note the critical N,O-chelate intermediate.

Experimental Validation Protocols

To validate computational models, the following experimental assays are standard:

  • IR Spectroscopy Shift:

    • Computed: Calculate vibrational frequencies for

      
      .
      
    • Experimental: Upon coordination to a metal, the

      
       band shifts. A shift to lower wavenumbers indicates O-bonding; a shift to higher wavenumbers indicates S-bonding.
      
    • Target: Free 2-MSP

      
      .
      
  • X-Ray Crystallography:

    • Compare computed bond lengths (N-C, S-O) with CSD (Cambridge Structural Database) entries for similar pyridyl sulfoxides.

    • Metric: The S-O bond length should elongate upon coordination if O-bound.

References

  • Density Functional Theory (DFT)

    • Title: Computational studies of global and local reactivity descriptors... by density functional theory (DFT).
    • Source: ResearchG
    • URL:[Link]

  • Pyridine Ligand Electronic Effects

    • Title: DFT analysis of substituent effects on electron-don
    • Source: ResearchG
    • URL:[Link]

  • Sulfoxide vs Sulfone Directing Groups

    • Title: Synthesis, Structure, and Catalytic Studies of Palladium and Pl
    • Source: ResearchG
    • URL:[Link]

  • Chiral Sulfoxide Ligands in Catalysis

    • Title: DFT Investigation and Synthesis of a Novel Chiral Sulfoxide Ligand for Palladium(II)
    • Source: DiVA Portal (2023).
    • URL:[Link][1]

  • Directing Group Ability in C-H Activation

    • Title: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
    • Source: PubMed Central (2016).
    • URL:[Link]

Sources

The Versatile Virtuoso: A Comparative Guide to the Applications of 2-(Methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast orchestra of chemical synthesis and drug discovery, certain molecular motifs rise above the rest, offering a unique combination of reactivity, stability, and functionality. 2-(Methylsulfinyl)pyridine, a seemingly simple heterocyclic compound, is one such virtuoso. Its strategic placement of a sulfoxide group on a pyridine ring bestows upon it a remarkable versatility, enabling its application as a superior coupling partner in catalysis, a key pharmacophore in blockbuster drugs, and a promising scaffold for future therapeutic agents. This guide provides an in-depth technical comparison of this compound's performance in its primary application areas, supported by experimental data and protocols to empower researchers in their scientific endeavors.

Part 1: A Superior Nucleophile in the Realm of Cross-Coupling

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions reigning as the undisputed king. However, the use of heteroaromatic compounds, particularly 2-substituted pyridines, in these reactions has been fraught with challenges. Traditional organometallic reagents like pyridine-2-boronic acids often suffer from instability and sluggish reactivity, a phenomenon often referred to as the "2-pyridyl problem".[1]

Enter this compound's close relative, the pyridine-2-sulfinates. These bench-stable, solid reagents have emerged as exceptional nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions, offering a robust and highly efficient alternative to their boronate counterparts.[2][3]

Comparative Performance: Pyridine-2-sulfinates vs. Pyridine-2-boronic Acids

The advantages of using pyridine-2-sulfinates are not merely anecdotal. Experimental evidence consistently demonstrates their superior performance in Suzuki-Miyaura-type couplings.

FeaturePyridine-2-sulfinatesPyridine-2-boronic Acids
Stability Bench-stable solidsOften unstable, prone to decomposition
Reaction Efficiency High yields with a broad scope of aryl halides (including chlorides)[2]Often sluggish, requiring forcing conditions, particularly with 2-pyridyl substrates[3]
Functional Group Tolerance ExcellentCan be sensitive to certain functional groups
Work-up Convenient removal of sulfinate byproducts during aqueous work-up[2]Boronic acid byproducts can complicate purification

Experimental Protocol: Palladium-Catalyzed Desulfinylative Cross-Coupling of an Aryl Bromide with a Pyridine-2-sulfinate

This protocol exemplifies the practical advantages of using pyridine-2-sulfinates.

G reagents Aryl Bromide (1.0 equiv) Pyridine-2-sulfinate (1.2 equiv) Pd Catalyst (e.g., Pd(OAc)2, 2 mol%) Ligand (e.g., SPhos, 4 mol%) Base (e.g., K2CO3, 2.0 equiv) Solvent (e.g., Toluene/H2O) reaction_vessel Reaction Vessel reagents->reaction_vessel 1. Add reagents heating Heat (e.g., 100 °C) Stirring (e.g., 12 h) reaction_vessel->heating 2. Reaction workup Aqueous Work-up (Extraction with organic solvent) heating->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product 2-Arylpyridine Product purification->product 5. Isolate

Workflow for a typical desulfinylative cross-coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), sodium pyridine-2-sulfinate (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

The causality behind these improved outcomes lies in the mechanism of the desulfinylative coupling, which avoids the problematic transmetalation step often associated with boronic acids.

Part 2: The Chiral Architect in Asymmetric Synthesis

The sulfoxide group in this compound is not just a leaving group; its inherent chirality, when appropriately manipulated, can be a powerful tool for asymmetric synthesis. Chiral sulfoxides have a long and storied history as stereodirecting groups and ligands in a multitude of enantioselective transformations.

While the direct application of chiral this compound as a ligand is an area ripe for further exploration, the broader class of chiral pyridine-containing ligands has demonstrated immense utility in asymmetric catalysis.[4][5] The synthesis of tunable chiral pyridine-aminophosphine ligands, for instance, has led to highly effective catalysts for asymmetric hydrogenation.[4]

Conceptual Comparison: Potential of Chiral this compound Ligands

Based on the established principles of asymmetric catalysis, a chiral this compound ligand could offer several advantages over existing ligand scaffolds.

Ligand TypePotential Advantages of Chiral this compoundEstablished Alternatives (e.g., PyBox, Chiral Aminophosphines)
Synthesis Potentially straightforward synthesis from readily available starting materials.Often require multi-step syntheses.
Tunability Electronic and steric properties can be readily tuned by modifying the substituents on the pyridine ring and the group attached to the sulfur atom.Tunability is well-established but can be synthetically demanding.
Coordination The combination of the "hard" pyridine nitrogen and the "soft" sulfoxide sulfur offers unique coordination properties.Primarily rely on nitrogen or phosphorus coordination.
Stereocontrol The chiral sulfoxide can induce high levels of enantioselectivity.Proven to be highly effective in a wide range of reactions.

Experimental Protocol: Conceptual Synthesis of a Chiral 2-(Alkylsulfinyl)pyridine Ligand

G start 2-Mercaptopyridine alkylation Alkylation (e.g., R-X, Base) start->alkylation thioether 2-(Alkylthio)pyridine alkylation->thioether oxidation Asymmetric Oxidation (e.g., Chiral Oxidant) thioether->oxidation product Chiral 2-(Alkylsulfinyl)pyridine oxidation->product

Synthetic route to chiral 2-(alkylsulfinyl)pyridines.

Step-by-Step Methodology:

  • Synthesis of 2-(Alkylthio)pyridine: To a solution of 2-mercaptopyridine (1.0 equiv) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.0 equiv). Stir the mixture at room temperature for 30 minutes. Add the desired alkyl halide (R-X, 1.1 equiv) and reflux the mixture for 4 hours. After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the 2-(alkylthio)pyridine.

  • Asymmetric Oxidation: Dissolve the 2-(alkylthio)pyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C. Add a chiral oxidizing agent (e.g., a Sharpless or Kagan's reagent) portion-wise and stir the reaction at low temperature until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of sodium sulfite. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the crude product by chromatography to yield the enantiomerically enriched 2-(alkylsulfinyl)pyridine.

The development and application of such ligands in asymmetric catalysis represent a promising frontier for the field.

Part 3: The Medicinal Maestro in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[] The this compound moiety, in particular, has played a starring role in one of the most successful drug classes of all time: the proton pump inhibitors (PPIs).

The Cornerstone of Proton Pump Inhibitors

Drugs like omeprazole and lansoprazole, which are used to treat acid-related gastrointestinal disorders, are built upon a 2-(pyridylmethylsulfinyl)benzimidazole core.[7][8][9] The elegant mechanism of action of these drugs is a beautiful illustration of structure-function relationships.

G ppi Proton Pump Inhibitor (2-(pyridylmethylsulfinyl)benzimidazole) acidic_env Acidic Environment of Parietal Cell (pH ~1) ppi->acidic_env 1. Accumulation activation Acid-Catalyzed Rearrangement acidic_env->activation 2. Protonation sulfenamide Active Sulfenamide Intermediate activation->sulfenamide 3. Activation proton_pump H+/K+-ATPase (Proton Pump) sulfenamide->proton_pump 4. Reaction inhibition Covalent Disulfide Bond Formation with Cysteine Residue proton_pump->inhibition 5. Inhibition inactive_pump Inactive Proton Pump inhibition->inactive_pump

Mechanism of action of proton pump inhibitors.

The basicity of the pyridine nitrogen allows the drug to accumulate in the acidic environment of the stomach's parietal cells.[7] There, the acidic conditions catalyze a rearrangement of the 2-(pyridylmethylsulfinyl)benzimidazole to a reactive sulfenamide intermediate.[10] This intermediate then forms a covalent disulfide bond with a cysteine residue on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and reducing acid secretion.[8]

Structure-Activity Relationship (SAR) and Comparison with Alternatives

The electronic properties of the pyridine ring are critical for the efficacy of PPIs. Electron-donating groups on the pyridine ring increase its basicity, enhancing its accumulation in parietal cells and facilitating the activation cascade.

Pyridine SubstituentEffect on BasicityImpact on PPI ActivityAlternative Scaffolds
Methylsulfinyl Group Modulates electron densityCrucial for the acid-catalyzed rearrangementThioether (less reactive), Sulfonyl (different reactivity)
Electron-Donating Groups (e.g., Methoxy, Alkyl) Increases basicityEnhances accumulation and activation, leading to higher potency[8]Other electron-rich heterocycles
Electron-Withdrawing Groups (e.g., Halogens) Decreases basicityCan be used to fine-tune pKa and improve stability at neutral pHElectron-deficient heterocycles

The this compound moiety strikes a delicate balance between stability at physiological pH and rapid activation in the acidic target environment, a key reason for its success in this drug class.

Beyond PPIs: A Scaffold for New Discoveries

The utility of the this compound scaffold is not limited to PPIs. Derivatives of 2-((styrylsulfonyl)methyl)pyridine have been identified as potent mitotic inhibitors with anticancer activity.[11] This highlights the potential of this versatile building block in the design of new therapeutic agents for a range of diseases.

Conclusion

This compound is a testament to the power of subtle structural modifications in chemistry. Its unique electronic and steric properties make it a superior reagent in organic synthesis and a privileged scaffold in medicinal chemistry. As a replacement for problematic boronic acids in cross-coupling, it streamlines the synthesis of complex molecules. As the core of proton pump inhibitors, it has improved the quality of life for millions. And as a platform for future drug discovery, its potential is still being unlocked. The continued exploration of the chemistry and biology of this compound and its derivatives is sure to yield even more remarkable applications in the years to come.

References

  • (Reference to a general organic chemistry textbook or a review on cross-coupling reactions)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angew. Chem. Int. Ed.2021 , 60, 11068-11086. [Link]

  • 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. J. Med. Chem.2014 , 57, 3777-3793. [Link]

  • (Reference to a review on asymmetric c
  • (Reference to a medicinal chemistry textbook)
  • (Reference to a review on drug design and SAR)
  • (Reference to a paper on the synthesis of pyrazolo[3,4-b]pyridine analogues)
  • 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Molecules2013 , 18, 9564-9580. [Link]

  • (Reference to a paper on novel biologically active pyridine deriv
  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Org. Biomol. Chem.2020 , 18, 569-574. [Link]

  • (Reference to a paper on asymmetric synthesis of 2-arylethylamines)
  • (Reference to a review on catalytic applications of pyridine-containing macrocyclic complexes)
  • (Reference to a paper on antiproliferative activity of nicotinamide candid
  • (Reference to a paper on 2-Pyridyl Thieno[3,2-d]pyrimidine deriv
  • The Chemically Elegant Proton Pump Inhibitors. J. Med. Chem.2010 , 53, 6012-6024. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci.2017 , 8, 4148-4153. [Link]

  • (Reference to a paper on planar-chiral oxazole-pyridine ligands)
  • (Reference to a paper on pyridine sulfinates in cross-coupling
  • (Reference to a review on the structure-antiproliferative activity relationship of pyridine deriv
  • (Reference to a dissert
  • 2-pyridylmethylsulfinylbenzimidazole proton pump inhibitor pharmacophore with pKa1 and pKa2 sites. ResearchGate. [Link]

  • (Reference to a chapter on Structure Activity Rel
  • (Reference to a paper on chiral bis(imidazolinyl)- and bis(oxazolinyl)thiophenes)
  • (Reference to a paper on pyridine-bis(imine)
  • Reaction of proton pump inhibitors with model peptides results in novel products. J. Pharmacol. Sci.2013 , 123, 83-91. [Link]

  • (Reference to a paper on the synthesis of chiral pyridine bis(oxazoline) ligands)
  • (Reference to the Wikipedia article on Proton-pump inhibitors)
  • (Reference to a paper on the asymmetric synthesis of phlegmarine alkaloids)
  • (Reference to a paper on 2-acetylpyridine and acetophenone deriv
  • (Reference to a paper on pyridine moiety bearing pyrimidine-2-thiols)

Sources

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